Cefotiam
Description
One of the cephalosporins that has a broad spectrum of activity against both gram-positive and gram-negative microorganisms.
This compound has been reported in Bos taurus with data available.
This compound is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for bacterial disease.
One of the CEPHALOSPORINS that has a broad spectrum of activity against both gram-positive and gram-negative microorganisms.
See also: Cefixime (related); Ceftriaxone (related); Cefotaxime (broader) ... View More ...
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDKDWGWDOFFU-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022763 | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.29e+00 g/L | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61622-34-2, 66309-69-1 | |
| Record name | Cefotiam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefotiam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefotiam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefotiam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOTIAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefotiam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cefotiam Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthetic pathways for cefotiam hydrochloride, a second-generation cephalosporin antibiotic. It details the core precursors, key chemical reactions, and experimental protocols, supported by quantitative data and process visualizations.
Introduction
This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its hydrochloride salt, this compound hydrochloride, is used in clinical settings for injections to treat a variety of infections, including pneumonia, bronchitis, and urinary tract infections.[3] The bactericidal action of this compound stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][4][5] The core structure of this compound is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, a foundational precursor for the synthesis of most cephalosporin antibiotics.[6][7][8]
Core Precursors
The synthesis of this compound hydrochloride relies on three critical starting materials, or precursors. The cephalosporin nucleus is provided by 7-ACA, while the two side chains are derived from specific synthetic precursors.
| Precursor | Chemical Name | Role in Synthesis |
| 7-ACA | 7-aminocephalosporanic acid | Provides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[6] |
| ATA | (2-Amino-4-thiazolyl)acetic acid | Forms the C-7 acyl side chain, which is crucial for the antibiotic's antibacterial spectrum.[9] |
| DMMT | 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | Forms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties.[3] |
Synthetic Pathways
The industrial synthesis of this compound hydrochloride is primarily achieved through the coupling of the 7-ACA nucleus with two distinct side chains. Several routes have been developed, including the ATC method and the active ester method.[3] The general process involves two main stages:
-
Formation of the C-3 Side Chain : The 7-ACA nucleus is first reacted with DMMT to form the intermediate 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, often referred to as 7-ACMT or 7-DMTA.[3][9]
-
Acylation at C-7 : The amino group at the C-7 position of the 7-ACMT intermediate is then acylated using an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[3][9]
Detailed Experimental Protocols
The following protocols are synthesized from publicly available methodologies and patents.[3][9] They are intended for informational purposes and should be adapted and optimized based on laboratory conditions.
This procedure details the formation of the key intermediate by attaching the C-3 side chain.
-
Reaction Setup : Add 275 grams of a solvent like acetonitrile and 150 grams of boron trifluoride etherate as a catalyst to a suitable reactor.[9] Control the reaction temperature at 10-15°C.[9]
-
Reactant Addition : Add 60 grams of 7-ACA and 37.8 grams of DMMT to the reactor.[9]
-
Reaction Execution : Maintain the temperature at 25-28°C for a constant temperature reaction of 90 minutes.[9]
-
Work-up : After the reaction period, reduce the temperature to 0-10°C and add 225 grams of purified water to precipitate the product.[9]
-
Isolation : The resulting intermediate, 7-DMTA, is filtered and washed for use in the next step.
This protocol describes the acylation of the 7-DMTA intermediate.
-
Preparation of ATC·HCl : (2-Amino-4-thiazolyl)acetic acid hydrochloride (ATC·HCl) is prepared by reacting 54 grams of ATA with 64 grams of concentrated hydrochloric acid in 57 grams of water. The mixture is heated to 50-60°C for three hours. After cooling and adding acetone, the product is filtered and dried, yielding 61.5-62.3 grams of ATC·HCl.[9]
-
Acylation Reaction Setup : The previously synthesized 7-DMTA is dissolved in a solvent mixture. The solution temperature is adjusted to -5°C.[9]
-
Reactant Addition : Add 62-67 grams of ATC·HCl to the 7-DMTA solution.[9]
-
Reaction Execution : The reaction is allowed to proceed for 1.0-1.5 hours. The reaction progress is monitored to ensure the residual 7-DMTA is below 3.0%.[9]
-
Purification and Crystallization : Following the reaction, the mixture undergoes purification and acid crystallization to yield the crude this compound hydrochloride product.[9] A final recrystallization step using ethyl acetate can be employed to obtain a high-purity crystalline powder.[10]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from available synthesis procedures. These values represent typical experimental parameters and yields.
Table 1: Reactant Quantities and Yield for ATC·HCl Preparation [9]
| Reactant | Amount (grams) |
| ATA | 54 |
| Concentrated Hydrochloric Acid | 64 |
| Water | 57 |
| Product | Yield (grams) |
| ATC·HCl | 61.5 - 62.3 |
Table 2: Key Reaction Parameters for this compound Synthesis [9]
| Step | Parameter | Value |
| Synthesis of 7-DMTA | Temperature | 10-15°C then 25-28°C |
| Reaction Time | 90 minutes | |
| Acylation with ATC·HCl | Temperature | -5°C to 0°C |
| Reaction Time | 1.0 - 1.5 hours | |
| Completion Criteria | 7-DMTA residue < 3.0% |
Conclusion
The synthesis of this compound hydrochloride is a well-established process in medicinal chemistry, primarily involving the strategic coupling of side chains to the 7-ACA cephalosporin core. The ATC and active ester methods provide robust pathways to achieve this transformation. Understanding the key precursors, reaction conditions, and purification steps is essential for researchers and professionals involved in the development and manufacturing of cephalosporin antibiotics. The data and protocols presented in this guide offer a detailed technical foundation for the synthesis of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103012436A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 6. 7-ACA - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. CN109384800B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
The β-Lactamase Stability of Cefotiam in Resistant Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotiam, a second-generation cephalosporin, has been a valuable tool in the therapeutic arsenal against bacterial infections. However, the ever-evolving landscape of antimicrobial resistance, primarily driven by the production of β-lactamase enzymes, continually challenges the efficacy of β-lactam antibiotics. This technical guide provides an in-depth analysis of the stability of this compound against various β-lactamases found in resistant bacterial strains. Understanding the interactions between this compound and these enzymes is critical for optimizing its clinical use, guiding treatment decisions, and informing the development of novel antimicrobial strategies.
This document summarizes available quantitative data on this compound's hydrolysis by different β-lactamases and its activity against strains producing these enzymes. It also provides detailed experimental protocols for assessing β-lactamase stability and determining minimum inhibitory concentrations (MICs).
Mechanisms of Resistance to this compound
Bacterial resistance to this compound, like other β-lactam antibiotics, is a multifactorial phenomenon. The primary mechanism of resistance is the enzymatic inactivation of the drug by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Beyond enzymatic degradation, other mechanisms can contribute to this compound resistance, including:
-
Alterations in Porin Channels: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. β-lactam antibiotics typically enter the periplasmic space through porin channels. Mutations that lead to a decrease in the number of porin channels or alter their structure can restrict this compound's access to its PBP targets.
-
Efflux Pumps: Some bacteria have evolved active transport systems, known as efflux pumps, that can recognize and expel antibiotics from the cell. Overexpression of these pumps can reduce the intracellular concentration of this compound to sub-therapeutic levels.
-
Target Modification: Although less common for cephalosporins, alterations in the structure of PBPs can reduce their affinity for this compound, leading to decreased efficacy.
β-Lactamase Stability of this compound: Quantitative Data
Hydrolysis of this compound by β-Lactamases
Studies have shown that this compound is susceptible to hydrolysis by various β-lactamases, particularly chromosomal cephalosporinases produced by species such as Enterobacter and Klebsiella.[1] The efficiency of hydrolysis is determined by kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximal velocity (Vmax) or catalytic rate constant (kcat), which represents the rate of the enzymatic reaction. A higher kcat/Km ratio indicates more efficient hydrolysis and, consequently, greater instability of the antibiotic.
Table 1: Hydrolysis of this compound by Representative β-Lactamases (Qualitative and Limited Quantitative Data)
| β-Lactamase Class | β-Lactamase Type | Producing Organism (Example) | Hydrolysis of this compound | Kinetic Parameters (kcat/Km) for this compound |
| Class A | Penicillinase | Escherichia coli | Yes[1] | Data not available |
| SHV-1 | Klebsiella pneumoniae | Lower than SHV-2A | Data not available | |
| SHV-2A | Klebsiella pneumoniae | Higher than SHV-1 | Data not available | |
| Class C | Cephalosporinase (AmpC) | Enterobacter cloacae, Klebsiella spp. | Yes, significant[1] | Data not available |
Note: Specific quantitative kinetic data (Vmax, Km, kcat) for the hydrolysis of this compound by a wide range of specific β-lactamases (e.g., TEM, CTX-M, metallo-β-lactamases) is limited in publicly available literature. The information presented is based on older studies and comparative inferences.
Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Strains
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's in vitro activity. The MIC of this compound against a given strain is influenced by the type and level of β-lactamase production, as well as other resistance mechanisms.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Bacterial Strains
| Bacterial Species | β-Lactamase Type | MIC of this compound (mg/L) | Reference |
| Escherichia coli | Penicillinase producer | 16 - >128 | Wiedemann & Seeberg, 1984[1] |
| Klebsiella spp. | Cephalosporinase producer | 32 - >128 | Wiedemann & Seeberg, 1984[1] |
| Enterobacter spp. | Cephalosporinase producer | 64 - >128 | Wiedemann & Seeberg, 1984[1] |
| Enterobacteriaceae | Moderately susceptible | 4 - 32 | Yourassowsky et al., 1982[2] |
| Enterobacteriaceae | Resistant | 64 - 512 | Yourassowsky et al., 1982[2] |
Note: This table presents data from older studies. MIC values for strains producing contemporary β-lactamases such as ESBLs (e.g., CTX-M) and metallo-β-lactamases are not well-documented for this compound specifically. A rough correlation between the hydrolytic activity of β-lactamases and the MIC of this compound has been demonstrated.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the β-lactamase stability of this compound.
Protocol 1: Determination of β-Lactamase Hydrolysis by Spectrophotometry
This method measures the rate of hydrolysis of the β-lactam ring by monitoring the change in absorbance of the this compound solution.
Materials:
-
Purified β-lactamase enzyme preparation
-
This compound analytical standard
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer. The final concentration in the assay will depend on the expected Km value. A range of concentrations bracketing the anticipated Km should be used.
-
Dilute the purified β-lactamase enzyme in cold phosphate buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (typically around 260 nm, but should be confirmed experimentally).
-
Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 30°C or 37°C).
-
To a cuvette, add the appropriate volume of phosphate buffer and this compound solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a small volume of the β-lactamase enzyme solution and mix quickly.
-
Immediately begin recording the decrease in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for this compound at the specific wavelength and pH must be known.
-
Repeat the assay with varying concentrations of this compound.
-
Determine the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.
-
The catalytic constant (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]). The catalytic efficiency is then determined as kcat/Km.
-
Workflow for determining β-lactamase hydrolysis kinetics of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.
Materials:
-
Bacterial isolate (well-characterized β-lactamase producer)
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.
-
Perform serial two-fold dilutions of this compound in CAMHB in the wells of the 96-well plate. Each well should contain 50 µL of the diluted antibiotic.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic to its final test concentration.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
References
- 1. The activity of this compound on beta-lactamase-producing bacteria in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of this compound combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotiam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of the second-generation cephalosporin, Cefotiam, to its primary bacterial targets, the penicillin-binding proteins (PBPs). The document summarizes available quantitative data on this compound's interaction with specific PBPs, details the experimental methodologies used to determine these binding affinities, and illustrates the underlying molecular mechanism and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial agents and the development of new therapeutic strategies.
Introduction: The Role of this compound and Penicillin-Binding Proteins
This compound is a broad-spectrum, semi-synthetic, second-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.
Understanding the specific binding affinities of this compound for different PBPs in various bacterial species is crucial for elucidating its spectrum of activity, predicting its efficacy, and understanding mechanisms of resistance. This document focuses on the quantitative aspects of these interactions.
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound to PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative to the PBP.
The most detailed quantitative data currently available focuses on the binding of this compound to the PBPs of Salmonella enterica serovar Typhimurium. Notably, this includes data on the alternative PBP, PBP3SAL, which is expressed under specific conditions, such as within host eukaryotic cells.
Table 1: this compound IC50 Values for Salmonella enterica PBPs [1][2][3][4][5]
| Penicillin-Binding Protein (PBP) | IC50 (mg/mL) |
| PBP3SAL | 0.0004 |
| PBP3 | 0.00375 |
| PBP1A/1B (from ΔPBP3 strain) | 0.004 |
| PBP1A/1B (from ΔPBP3SAL strain) | 0.0028 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, acts by interrupting the final stages of peptidoglycan synthesis. The key steps in this process and the point of inhibition are outlined below.
Figure 1: Mechanism of this compound's inhibition of peptidoglycan synthesis.
Experimental Protocols: Determining PBP Binding Affinity
The IC50 values presented in this guide were determined using a competitive binding assay with a fluorescently labeled penicillin derivative, BOCILLIN™ FL (Boc-FL). The following protocol is a detailed description of this methodology.
This compound Competition in Boc-FL Binding Assays
This protocol is adapted from the methodology described in the study of this compound's affinity for Salmonella enterica PBPs.[2][4][5]
4.1.1. Materials
-
This compound hydrochloride
-
Bacterial membrane extracts (0.02 mg)
-
50 mM sodium phosphate buffer (pH 4.6)
-
BOCILLIN™ FL (Boc-FL) fluorescent penicillin (Molecular Probes)
-
Laemmli sample buffer
-
SDS-PAGE gels (8% w/v acrylamide)
4.1.2. Procedure
-
Preparation of this compound dilutions: Prepare a series of this compound hydrochloride concentrations in 50 mM sodium phosphate buffer (pH 4.6) to achieve final concentrations in the range of 0.00005 to 0.005 mg/mL in the assay.
-
Incubation with this compound: Add the various concentrations of this compound to 0.02 mg of bacterial membrane extracts. The total sample volume should be 10 µL. Incubate the samples for 10 minutes at 30°C.
-
Labeling with Boc-FL: Add 20 µM Boc-FL to each sample and incubate for an additional 20 minutes at 30°C.
-
Sample preparation for electrophoresis: Stop the reaction by adding Laemmli sample buffer and boiling the samples for 5 minutes.
-
SDS-PAGE: Resolve the proteins on an 8% (w/v) acrylamide SDS-PAGE gel.
-
Visualization and analysis: Visualize the fluorescently labeled PBPs using a suitable gel imaging system. The intensity of the fluorescent bands corresponding to the PBPs is quantified. The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control sample without this compound.
Figure 2: Workflow for the Boc-FL competitive binding assay.
Concluding Remarks
This technical guide has synthesized the available quantitative data on the binding affinity of this compound to penicillin-binding proteins, with a specific focus on Salmonella enterica. The provided IC50 values offer a quantitative basis for understanding the preferential targeting of certain PBPs by this antibiotic. The detailed experimental protocol for the competitive binding assay serves as a practical resource for researchers aiming to replicate or extend these findings.
The mechanism of action, involving the inhibition of peptidoglycan synthesis, is a well-established paradigm for β-lactam antibiotics. The visualization of this pathway and the experimental workflow aims to provide a clear and concise understanding of these processes.
A notable gap in the current literature is the lack of specific quantitative binding affinity data for this compound against PBPs from other clinically important bacteria such as E. coli and S. aureus. Further research in this area would be invaluable for a more complete understanding of this compound's spectrum of activity and for the rational design of future antimicrobial therapies. Researchers are encouraged to apply the methodologies described herein to a broader range of pathogenic bacteria to expand our knowledge of this important antibiotic.
References
- 1. Affinity of this compound for the alternative penicillin binding protein PBP3SAL used by Salmonella inside host eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Cefotiam for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the core physicochemical properties of Cefotiam, a parenteral third-generation cephalosporin antibiotic.[1] Understanding these characteristics is critical for the design, execution, and interpretation of in vitro assays in drug discovery and development. This guide details this compound's mechanism of action, presents its key properties in a structured format, and offers standardized protocols for essential in vitro experiments.
Core Physicochemical Properties
The efficacy and behavior of this compound in an experimental setting are fundamentally governed by its physicochemical nature. These properties influence its solubility in assay media, stability under various conditions, and its ability to interact with biological targets.
Data Summary
A compilation of essential quantitative data for this compound is presented below. These values are crucial for preparing stock solutions, designing appropriate buffer systems, and interpreting assay results.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₁₈H₂₃N₉O₄S₃ | [1][2] | |
| Molecular Weight | 525.6 g/mol | This compound base | [2] |
| 598.6 g/mol | Dihydrochloride salt form | [3] | |
| Melting Point | >93°C (decomposition) | For this compound hydrochloride | [4] |
| LogP (Octanol-Water) | -2.1 to -2.4 | Indicates high hydrophilicity | [2][5] |
| pKa (Predicted) | Strongest Acidic: 2.6 | Carboxylic acid group | [5] |
| Strongest Basic: 8.34 | Amine groups | [5] | |
| Aqueous Solubility | Soluble | General descriptor | [2][6] |
| 1.29 mg/mL | Predicted value | [5] | |
| ≥32.45 mg/mL in H₂O | For this compound hydrochloride | [7] | |
| DMSO Solubility | 100 mg/mL | For this compound hydrochloride | [8][9] |
| Protein Binding | ~40% | In human plasma | [1] |
Detailed Properties
-
Solubility and Stability : this compound is soluble in water and methanol.[4][6] The hydrochloride salt form exhibits enhanced solubility in aqueous solutions and DMSO.[7][8][9] For experimental use, it is recommended to prepare fresh solutions, as the compound can be unstable in solution over time.[8] Stock solutions in DMSO or water should be prepared fresh for each experiment to ensure accurate concentration and activity. For powder storage, a temperature of 2-8°C is recommended for the hydrochloride salt, while -20°C is suggested for long-term stability of the powder form.[4][6][10] The stability of cephalosporins in aqueous solution is generally dependent on pH and temperature, with degradation often occurring via hydrolysis of the β-lactam ring.[11]
-
Lipophilicity and Ionization : With a negative LogP value, this compound is a hydrophilic compound, a characteristic typical of many β-lactam antibiotics designed for parenteral administration.[2][5] Its pKa values indicate that at physiological pH (~7.4), the carboxylic acid group (pKa ~2.6) will be deprotonated (anionic), while the basic amine groups (pKa ~8.34) will be largely protonated (cationic), making the molecule zwitterionic. This ionization state is crucial for its solubility in aqueous media and its interaction with biological targets.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[2][13] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[4][12] By disrupting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.[13] Its structure provides stability against some β-lactamases, enzymes that are a common source of bacterial resistance to β-lactam antibiotics.[12]
Experimental Protocols for In Vitro Assays
The following sections provide detailed methodologies for key in vitro assays used to characterize the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a standard and widely used technique.[15]
Experimental Protocol: Broth Microdilution
-
Preparation of this compound Stock Solution : Prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). The initial concentration should be at least 10 times the highest concentration to be tested.
-
Inoculum Preparation : Culture the bacterial strain to be tested overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Plate Preparation : Using a 96-well microtiter plate, dispense cation-adjusted Mueller-Hinton Broth (MHB) into each well.
-
Serial Dilution : Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve the desired concentration range.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation : Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[16]
-
Result Interpretation : The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[14]
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time. It provides dynamic information beyond the static MIC value, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17]
Experimental Protocol
-
Preparation : Prepare a standardized bacterial inoculum in logarithmic growth phase (approx. 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth medium.
-
Exposure : Add this compound to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.
-
Sampling : Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Quantification : Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect.
-
Plating : Plate the dilutions onto an appropriate agar medium.
-
Incubation and Counting : Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis : Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
Plasma Protein Binding Assay
Only the unbound (free) fraction of a drug is microbiologically active.[18] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is a common and reliable method for this purpose.[19]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup : Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows the drug to pass, e.g., 10 kDa).
-
Sample Preparation : Add pooled human plasma (or serum) to one chamber (the protein chamber). Add a buffer solution (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).
-
Drug Addition : Spike the plasma in the protein chamber with this compound to achieve the desired initial concentration.
-
Equilibration : Seal the apparatus and incubate it at 37°C on a shaker for a sufficient period (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.
-
Sampling : After incubation, carefully collect samples from both the protein chamber and the buffer chamber.
-
Analysis : Determine the concentration of this compound in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculation : Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is then calculated as (1 - fu) x 100%.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | C18H25Cl2N9O4S3 | CID 47896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride CAS#: 66309-69-1 [m.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. chembk.com [chembk.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 11. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 14. apec.org [apec.org]
- 15. researchgate.net [researchgate.net]
- 16. agriculture.gov.au [agriculture.gov.au]
- 17. emerypharma.com [emerypharma.com]
- 18. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 19. mdpi.com [mdpi.com]
Cefotiam: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant bacterial isolates. The data presented is compiled from various studies to offer a consolidated resource for researchers and drug development professionals. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics. Its stability against certain β-lactamases contributes to its effectiveness against some resistant strains.
Spectrum of Activity
This compound has demonstrated in vitro activity against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC50 and MIC90 values, for key Gram-positive and Gram-negative pathogens.
Data Presentation
Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Varies by study | 0.25 - 32 | 1 - 4 | 8 - 16 |
| Staphylococcus epidermidis | Varies by study | 0.5 - 64 | 2 - 8 | 16 - 32 |
| Streptococcus pneumoniae | Varies by study | ≤0.06 - 4 | 0.12 - 0.5 | 1 - 2 |
| Streptococcus pyogenes (Group A) | Varies by study | ≤0.06 - 1 | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Streptococcus agalactiae (Group B) | Varies by study | ≤0.06 - 2 | 0.12 - 0.25 | 0.5 - 1 |
| Enterococcus faecalis | Varies by study | 16 - >128 | 64 | >128 |
Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Varies by study | ≤0.06 - >128 | 0.25 - 2 | 8 - 64 |
| Klebsiella pneumoniae | Varies by study | ≤0.12 - >128 | 0.5 - 4 | 16 - >128 |
| Proteus mirabilis | Varies by study | ≤0.06 - 16 | 0.12 - 0.5 | 1 - 4 |
| Haemophilus influenzae | Varies by study | ≤0.03 - 2 | 0.06 - 0.12 | 0.12 - 0.25 |
| Moraxella catarrhalis | Varies by study | 0.12 - 4 | 0.25 - 0.5 | 0.5 - 1 |
| Enterobacter cloacae | Varies by study | 0.25 - >128 | 2 - 16 | 64 - >128 |
| Serratia marcescens | Varies by study | 0.5 - >128 | 4 - 32 | 64 - >128 |
| Pseudomonas aeruginosa | Varies by study | 8 - >128 | 64 | >128 |
Experimental Protocols
The data summarized above is primarily derived from in vitro susceptibility testing performed according to standardized methods. The most common methodologies cited in the literature are broth microdilution and agar dilution.
Broth Microdilution and Agar Dilution Methods
These methods are performed in accordance with the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Inoculum Preparation:
-
Pure, overnight cultures of the test organisms are used.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells (broth microdilution) or 104 CFU per spot (agar dilution).
2. Preparation of Antimicrobial Agent Dilutions:
-
This compound is serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (for broth microdilution) or incorporated into Mueller-Hinton agar at various concentrations (for agar dilution).
3. Inoculation and Incubation:
-
For broth microdilution, each well of a microtiter plate containing a specific concentration of this compound is inoculated with the standardized bacterial suspension.
-
For agar dilution, the surface of the agar plates containing different this compound concentrations is inoculated with a standardized volume of the bacterial suspension.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Quality control is performed using reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, to ensure the accuracy and reproducibility of the results.[1]
CLSI Interpretive Criteria for this compound Disk Diffusion:
-
Susceptible: ≥18 mm
-
Resistant: ≤14 mm
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationship of this compound resistance.
References
The Pharmacokinetic Profile of Cefotiam in Animal Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cefotiam, a second-generation cephalosporin antibiotic, in various animal models. The information is intended for researchers, scientists, and drug development professionals involved in preclinical and translational studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides a visual representation of a typical study workflow.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models, including rats, mice, dogs, and rabbits. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| 100 | Intravenous | - | - | 0.28 | 136.67 | [1] |
Table 2: Pharmacokinetic Parameters of this compound Hexetil (Oral Pro-drug) in Various Species
| Animal Model | Dose (mg/kg) | Cmax of this compound (µg/mL) | Tmax (min) | Apparent Half-life (h) | Extent of Absorption (%) | Reference |
| Rats | - | - | 15 | 0.9 | 17 | [2] |
| Mice | - | - | 5 | 0.5 | 43 | [2] |
| Dogs | - | - | 30 | 1 | 8 | [2] |
Table 3: Protein Binding of this compound and Related Cephalosporins in Animal and Human Plasma
| Cephalosporin | Human Plasma (%) | Dog Plasma (%) | Rat Plasma (%) | Reference |
| This compound | ~40 | - | - | [3][4] |
| Ceftizoxime | 31 | 17 | 32 | [5] |
| Ceftriaxone | 90-95 | ~25 | 90-95 | [6] |
Experimental Protocols
This section outlines a generalized, detailed methodology for conducting a pharmacokinetic study of this compound in an animal model, based on common practices reported in the scientific literature.
Animals and Housing
-
Species and Strain: Specific pathogen-free (SPF) male or female animals of a specified strain (e.g., Wistar rats, Beagle dogs).
-
Age and Weight: Animals of a defined age and weight range to ensure consistency.
-
Housing: Housed in controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
Drug Administration
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
Dosing: A specific dose (e.g., 100 mg/kg) is administered via the chosen route (e.g., intravenous bolus via the tail vein, intramuscular injection).
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing. Samples are typically collected from the jugular vein or another appropriate site into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).
Bioanalytical Method
-
Method: The concentration of this compound in plasma and other biological matrices is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8][9]
-
Sample Preparation: Plasma samples are deproteinized, often by precipitation with an organic solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used for isocratic or gradient elution.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.
Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a pharmacokinetic study of this compound in an animal model.
Discussion
The pharmacokinetic profile of this compound has been characterized in several animal models, providing valuable data for predicting its behavior in humans. In rats, this compound exhibits a relatively short half-life after intravenous administration.[1] The oral bioavailability of this compound is poor, leading to the development of the prodrug this compound hexetil, which enhances absorption.[2] However, the extent of absorption of this compound hexetil varies significantly across species, with mice showing the highest absorption followed by rats and then dogs.[2]
Protein binding is an important factor influencing the distribution and efficacy of antibiotics. This compound has a moderate protein binding of approximately 40% in human plasma.[3][4] This is an important consideration when extrapolating animal data to humans, as interspecies differences in protein binding can affect the free drug concentration and, consequently, the antimicrobial activity.
The primary route of elimination for this compound is renal excretion.[3] This is a key factor to consider in studies involving animals with impaired renal function, as this can significantly alter the drug's half-life and exposure.
References
- 1. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METABOLIC FATE OF this compound HEXETIL, A NEW ORAL CEPHALOSPORIN ANTIBIOTIC, IN RATS, MICE, AND DOGS [jstage.jst.go.jp]
- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma protein binding of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Pharmacokinetics of this compound in plasma, parotid saliva and mixed saliva in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cefotiam in Animal Models of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Animal models of bacterial infection are indispensable tools for the preclinical evaluation of antimicrobial agents, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of drug performance under in vivo conditions that mimic human infections. This document provides detailed application notes and protocols for the utilization of this compound in established animal models of bacterial infection, including pneumonia, peritonitis, and intracellular infections. The protocols are based on findings from various research studies and are intended to serve as a comprehensive guide for researchers in the field.
I. Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in various animal models of bacterial infection. This information is crucial for experimental design and for comparing the efficacy of this compound with other antimicrobial agents.
Table 1: In Vivo Efficacy of this compound in a Murine Pneumonia Model
| Animal Model | Bacterial Strain | This compound Dosage Regimen | Comparator | Comparator Dosage Regimen | Outcome | Reference |
| Mice | Klebsiella pneumoniae DT-S | Multiple regimens with low, sustained plasma levels | Cefazolin | Multiple regimens | This compound was approximately eight times more active than cefazolin. Regimens producing low but sustained plasma levels of this compound showed better therapeutic effects. | [1] |
Table 2: In Vitro and Intracellular Efficacy of this compound
| Model | Bacterial Strain | Key Parameter | This compound Value | Comparator | Comparator Value | Finding | Reference |
| In vitro (acidified LB medium) | Salmonella Typhimurium | Affinity for PBP3SAL vs. PBP3 | Higher affinity for PBP3SAL | Cefuroxime | Higher affinity for PBP3 | This compound shows preferential binding to a penicillin-binding protein expressed by intracellular Salmonella. | [2] |
| Cultured fibroblasts | Salmonella Typhimurium | Intracellular killing | Effective | Cefuroxime | Less effective | This compound effectively kills intracellular Salmonella in a PBP3SAL-dependent manner. | [2] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in animal models of bacterial infection.
Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia
This protocol is adapted from a study evaluating the efficacy of this compound in a mouse model of pneumonia.[1]
1. Animals:
-
Species: Mice (specific strain, e.g., ICR, may be used).
-
Gender: Male.[1]
-
Weight: Body weight should be recorded and animals acclimatized to laboratory conditions before the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Bacterial Strain: Klebsiella pneumoniae DT-S.[1]
-
Culture: Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Inoculum: Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10^4 - 10^5 CFU/mL). The exact concentration should be determined by preliminary experiments to establish a non-lethal but significant infection.
3. Infection Procedure:
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension. The volume of instillation should be carefully controlled (e.g., 20-50 µL).
4. This compound Administration:
-
Preparation: Dissolve this compound in a sterile vehicle (e.g., sterile saline).
-
Route of Administration: Subcutaneous (SC) or intravenous (IV) injection.
-
Dosage and Schedule: The study evaluated various dosage schedules to achieve different plasma level profiles (short duration vs. long duration).[1] A recommended starting point could be a regimen that mimics human therapeutic doses, adjusted for the mouse model. For example, multiple doses per day to maintain plasma concentrations above the MIC for the infecting organism.
-
Treatment Initiation: Treatment can be initiated at different time points post-infection (e.g., 3, 18, and 30 hours) to model different clinical scenarios.[1]
5. Evaluation of Efficacy:
-
Survival Monitoring: Record mortality daily for a specified period (e.g., 7-14 days).
-
Bacterial Load in Lungs: At specific time points, euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU counting on appropriate agar plates.
-
Plasma Drug Concentration: Collect blood samples at various times after drug administration to determine the pharmacokinetic profile of this compound using methods like HPLC.
Protocol 2: Murine Peritonitis Model
This protocol describes a general method for inducing peritonitis in mice to evaluate antibiotic efficacy. This model can be adapted for use with this compound.[3]
1. Animals:
-
Species: Mice (e.g., ICR).
-
Gender: Female.[3]
-
Weight: Standard laboratory weight for the chosen strain.
2. Bacterial Strain and Inoculum Preparation:
-
Bacterial Strain: A relevant pathogen such as Enterobacter cloacae or Pseudomonas aeruginosa.[3]
-
Inoculum: Prepare a bacterial suspension of a high concentration (e.g., 10^8 CFU) mixed with a sterile adjuvant like talcum powder to enhance infection establishment.[3]
3. Infection Procedure:
-
Administer the bacterial suspension intraperitoneally (IP).
4. This compound Administration:
-
Preparation: Prepare a sterile solution of this compound.
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP).
-
Dosage and Schedule: Administer this compound at a specified dose (e.g., 50 mg/kg/dose) at defined intervals post-infection.[3]
5. Evaluation of Efficacy:
-
Survival Analysis: Monitor and record survival rates over a set period.
-
Bacterial Load in Peritoneal Fluid: Collect peritoneal lavage fluid at different time points, perform serial dilutions, and plate for CFU enumeration.
-
Assessment of Resistance Development: Isolate bacteria from treated animals and determine their MICs to this compound to assess for the emergence of resistance.[3]
Protocol 3: In Vitro Intracellular Infection Model with Cultured Fibroblasts
This protocol is based on a study investigating the activity of this compound against intracellular Salmonella.[2]
1. Cell Line and Bacterial Strain:
2. Infection of Fibroblasts:
-
Culture fibroblasts to confluence in appropriate cell culture plates.
-
Infect the fibroblast monolayer with S. Typhimurium at a specific multiplicity of infection (MOI).
-
Incubate to allow for bacterial invasion.
-
Wash the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.
3. This compound Treatment:
-
Add fresh culture medium containing different concentrations of this compound to the infected cells. A concentration of 0.001 mg/mL (1.6 µM) was used in the reference study.[2]
4. Evaluation of Intracellular Bacterial Viability:
-
At various time points post-treatment (e.g., 2 and 24 hours), lyse the fibroblasts using a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU).
III. Visualizations
Experimental Workflow for Murine Pneumonia Model
Workflow for evaluating this compound in a murine pneumonia model.
Experimental Workflow for Murine Peritonitis Model
References
- 1. Therapeutic effects of this compound and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of resistance during ceftazidime and cefepime therapy in a murine peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Cefotiam: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Cefotiam. The methodologies outlined adhere to established standards for antimicrobial susceptibility testing, primarily focusing on broth microdilution and agar dilution techniques. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for assessing the in vitro activity of this compound against a variety of bacterial isolates.
Introduction to this compound and MIC Testing
This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the MIC is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for understanding the potency of an antibiotic against specific pathogens, monitoring the emergence of resistance, and guiding therapeutic choices.
Data Presentation: this compound MIC Ranges
The following table summarizes the MIC ranges of this compound against various clinically relevant bacteria as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 27 | 0.5 - 1.0 | - | - |
| Staphylococcus albus | 8 | 0.25 - 0.5 | - | - |
| Haemolytic streptococci | 29 | 0.06 - 4.0 | - | - |
| Pneumococci | 9 | 0.06 - 4.0 | - | - |
| Streptococcus viridans | 6 | 0.06 - 4.0 | - | - |
| Escherichia coli | - | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Proteus mirabilis | - | 1.56 | - | - |
| Pseudomonas aeruginosa | - | Inactive | - | - |
| Enterococci | - | Inactive | - | - |
Note: Data is compiled from historical in vitro studies. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, were not available in all cited literature. This compound is generally considered inactive against Pseudomonas aeruginosa and enterococci.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
This compound powder (of known potency)
-
Appropriate solvent for this compound (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains for testing (e.g., clinical isolates or ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and calculate the required volume of solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare the stock solution and sterilize by filtration if necessary.
-
-
Preparation of this compound Working Solutions:
-
Perform serial twofold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense 50 µL of the appropriate this compound working solution into each well of the 96-well plate, creating a serial dilution across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Agar Dilution Method
In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in Petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.
Materials:
-
This compound powder (of known potency)
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (90 or 150 mm)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the this compound-containing agar into sterile Petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Plate Inoculation:
-
Using a multipoint replicator, inoculate the surface of each this compound-containing agar plate and the growth control plate with the prepared bacterial suspensions.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded. The growth control plate should show confluent growth.
-
Quality Control
Regular quality control is essential to ensure the accuracy of MIC testing. This involves testing reference strains with known MIC values alongside the clinical isolates.
Recommended Quality Control Strains and Expected Ranges for this compound:
| Quality Control Strain | Method | Expected Range (Zone Diameter in mm) |
| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg disk) | 27 - 33 |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (30 µg disk) | 27 - 33 |
Interpretation of Results
The interpretation of MIC values requires comparison to established clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Important Note on this compound Breakpoints: As of the latest revisions, specific MIC clinical breakpoints for this compound are not listed in the primary tables of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound is an older antibiotic, and its usage and reporting standards may vary by region.
However, historical interpretive criteria for the disk diffusion method have been published:
-
Susceptible: Zone diameter ≥ 18 mm
-
Resistant: Zone diameter ≤ 14 mm
For MIC results, researchers should consult local or regional guidelines where this compound is in use. In the absence of established breakpoints, MIC values can be used to compare the relative activity of this compound against different isolates or to monitor for trends in susceptibility over time.
Visualizing Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key steps in the broth microdilution and agar dilution protocols.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Application Notes and Protocols: Cefotiam in the Treatment of Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotiam is a parenteral, second/third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis, making it an effective agent for various infections, including those of the respiratory tract such as pneumonia and bronchitis. This document provides detailed application notes, summarizing key performance data and experimental protocols relevant to the research and development of this compound for treating respiratory tract infections.
Data Presentation
Quantitative data regarding the efficacy and pharmacokinetics of this compound are summarized below. These tables provide essential parameters for evaluating its suitability in a drug development context.
Table 1: In Vitro Susceptibility of Key Respiratory Pathogens to this compound
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | - | 0.5[1] |
| Haemophilus influenzae | - | 0.008[1] |
| Klebsiella spp. | - | 2[1] |
| (Note: MIC₅₀ values were not specified in the provided search results.) |
Table 2: Pharmacokinetic Parameters of this compound in Plasma (Healthy Adults)
| Dose (Intravenous) | Cmax (mg/L) | Half-life (t½) (min) | Total Plasma Clearance (L/h) |
| 0.5 g | - | 54.0 ± 0.1[2] | 26.8 ± 2.7[2] |
| 1.0 g | - | 68 ± 15[2] | 22.8 ± 0.8[2] |
| 2.0 g | - | 98 ± 36[2] | 17.8 ± 0.9[2] |
Table 3: Lung Penetration of this compound Following 1g IV Administration
| Parameter | Value |
| Bronchial Secretion Concentration | Can reach ≥10 µg/mL[3] |
| Bronchial/Serum Concentration Ratio (at 2 hr) | 25 - 60%[3] |
| Bronchial/Serum Concentration Ratio (at 3-4 hr) | >100%[3] |
Signaling Pathways and Workflows
Visual diagrams are provided to illustrate key mechanisms and processes involved in the evaluation of this compound.
Mechanism of Action
The primary mechanism of this compound involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Experimental Workflows
The following diagrams outline standard procedures for evaluating the antimicrobial properties and pharmacokinetic profile of this compound.
Logical Relationships
This diagram illustrates the decision-making and evaluation process for a clinical trial of this compound in respiratory infections.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against key respiratory bacterial isolates.
Materials:
-
This compound analytical powder
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (S. pneumoniae, H. influenzae, etc.)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1280 mg/L in a suitable solvent.
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 64 mg/L to 0.06 mg/L).
-
Reserve wells for a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like S. pneumoniae, incubation in 5% CO₂ may be required.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well) as observed from the bottom of the plate.
Protocol 2: Pharmacokinetic (PK) Analysis of this compound in Bronchoalveolar Lavage (BAL) Fluid
Objective: To quantify the concentration of this compound in the lung's epithelial lining fluid (ELF) to assess its penetration into the site of infection.
Materials:
-
Bronchoscope
-
Sterile saline (0.9% NaCl)
-
Centrifuge
-
HPLC-MS/MS system
-
C18 reverse-phase column
-
Acetonitrile, formic acid, purified water (mobile phase components)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound)
Procedure:
-
Subject Dosing: Administer a 1g intravenous dose of this compound to subjects.
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 1, 2, 4, and 6 hours), perform a bronchoscopy and bronchoalveolar lavage (BAL).
-
Instill a known volume of sterile saline (e.g., 4 x 50 mL aliquots) into a lung subsegment and aspirate the fluid.
-
Record the returned volume.
-
Simultaneously, collect blood samples at the same time points.
-
-
Sample Processing:
-
BAL Fluid: Centrifuge the collected BAL fluid to pellet cells. Transfer the supernatant to a clean tube and freeze at -80°C until analysis.
-
Plasma: Centrifuge the blood samples to separate plasma. Freeze plasma at -80°C.
-
-
Sample Preparation for HPLC-MS/MS:
-
Thaw samples on ice.
-
To a 100 µL aliquot of BAL fluid or plasma, add the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and then centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the this compound concentration in the BAL and plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Calculate the ELF concentration from the BAL concentration, correcting for dilution using a marker like urea.
-
Determine pharmacokinetic parameters (Cmax, AUC) and calculate the lung penetration ratio (AUC_ELF / AUC_plasma).
-
Protocol 3: Representative Clinical Trial Design
Title: A Phase III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of this compound Compared to Ceftriaxone for the Treatment of Community-Acquired Pneumonia (CAP) in Hospitalized Adults.
Objective: To demonstrate that this compound is non-inferior to Ceftriaxone in achieving clinical cure in adult patients hospitalized with CAP.
Study Design:
-
Design: Randomized, double-blind, active-controlled, non-inferiority trial.
-
Population: Adult patients (≥18 years) hospitalized with a clinical and radiological diagnosis of moderate-to-severe CAP.
-
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or Ceftriaxone.
Inclusion Criteria (Abbreviated):
-
Age ≥18 years.
-
New infiltrate on chest radiograph.
-
Presence of at least two clinical signs of pneumonia (e.g., fever, cough, purulent sputum, dyspnea).
-
Hospital admission required for the treatment of CAP.
Exclusion Criteria (Abbreviated):
-
Known or suspected hypersensitivity to cephalosporins.
-
Severe renal impairment (Creatinine Clearance <30 mL/min).
-
Infection known to be caused by a this compound-resistant pathogen.
-
Hospital-acquired or ventilator-associated pneumonia.
Treatment Regimens:
-
Investigational Arm: this compound 2g administered intravenously every 12 hours.
-
Active Control Arm: Ceftriaxone 2g administered intravenously every 24 hours.
-
Duration: 7 to 14 days, based on clinical response.
Endpoints:
-
Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit (typically 7-14 days after the last dose of study drug). Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.
-
Secondary Endpoints:
-
Microbiological response (eradication, presumed eradication) in patients with a baseline pathogen.
-
Overall mortality.
-
Incidence and severity of adverse events.
-
Length of hospital stay.
-
Statistical Analysis:
-
The primary efficacy analysis will be conducted on the Per-Protocol (PP) and modified Intent-to-Treat (mITT) populations.
-
Non-inferiority will be assessed by calculating the 95% confidence interval for the difference in cure rates between the two treatment groups. Non-inferiority will be declared if the lower bound of the confidence interval is greater than the pre-specified non-inferiority margin (e.g., -10%).
References
- 1. In-vitro activity of cefodizime against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the diffusion of this compound in the bronchial secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefotiam Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan assembly.[1][2][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[1][2] While highly effective against susceptible bacteria, it is imperative to evaluate the potential cytotoxic effects of this compound on mammalian cells to establish its safety profile for therapeutic use. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays.
Recommended Cell Lines for Cytotoxicity Testing
The choice of cell line for cytotoxicity testing should be guided by the intended clinical application of the drug and its known pharmacokinetic profile. As cephalosporins can be associated with nephrotoxicity, kidney cell lines are particularly relevant.[4] Fibroblasts and lymphocytes are also commonly used to assess general cytotoxicity and effects on the immune system, respectively.
| Cell Line Type | Examples | Rationale for Use |
| Kidney Epithelial Cells | LLC-PK1 (Porcine), HK-2 (Human) | To assess potential nephrotoxicity, a known side effect of some cephalosporins.[4] |
| Fibroblasts | L929 (Mouse), WI-38 (Human) | To evaluate general cytotoxicity on connective tissue cells, which are widespread in the body. |
| Immune Cells | Human Peripheral Blood Mononuclear Cells (PBMCs) | To determine the effect on immune cells, as some antibiotics can modulate immune responses. |
| Hepatocytes | HepG2 (Human) | To investigate potential hepatotoxicity, a common consideration for drug metabolism and toxicity. |
Quantitative Data Summary: this compound Cytotoxicity
The following table provides a template for summarizing quantitative data from this compound cytotoxicity assays. The values presented are illustrative examples and should be determined experimentally. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of a compound.
| Cell Line | Assay | Incubation Time (hours) | This compound Concentration Range (µg/mL) | IC50 (µg/mL) |
| LLC-PK1 | MTT | 24, 48, 72 | 10 - 1000 | To be determined |
| L929 | LDH | 24, 48 | 10 - 1000 | To be determined |
| PBMCs | Annexin V/PI | 24 | 1 - 500 | To be determined |
| HepG2 | MTT | 48, 72 | 10 - 1000 | To be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Commercially available LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24 and 48 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the kit's instructions.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Cell Staining: Centrifuge the cell suspension and wash the cells with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Antibacterial mechanism of action of this compound.
Caption: General overview of intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics Affect ROS Production and Fibroblast Migration in an In-vitro Model of Sinonasal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic-Induced Immunosuppression—A Focus on Cellular Immunity [mdpi.com]
Cefotiam in the Treatment of Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy in treating urinary tract infections (UTIs) has been demonstrated in several studies. This document provides detailed application notes, summarizing the available quantitative data, and outlines experimental protocols for the evaluation of this compound in the context of UTIs.
Mechanism of Action
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through its binding to penicillin-binding proteins (PBPs), essential enzymes in this process. The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall, ultimately causing cell lysis and death. This compound has demonstrated resistance to some beta-lactamases produced by Gram-negative bacteria.
Data Presentation
Clinical Efficacy of this compound in Urinary Tract Infections
A clinical study involving 30 adult patients with UTIs demonstrated the effectiveness of this compound. The patient population included 20 females and 10 males, with ages ranging from 23 to 76 years old.[2] The UTIs were categorized as cystitis (17 cases), pyelonephritis (9 cases), and prostatitis (4 cases).[2]
| Parameter | Details |
| Number of Patients | 30 |
| Age Range | 23 - 76 years |
| Sex Distribution | 20 Females, 10 Males |
| Types of UTI | 17 Cystitis, 9 Pyelonephritis, 4 Prostatitis |
| Dosage | 1g or 2g daily, administered intramuscularly in two injections |
| Treatment Duration | 7 to 28 days |
| Follow-up Period | At least 4 weeks post-treatment |
Table 1: Patient Demographics and Treatment Regimen in a Clinical Evaluation of this compound for UTIs.[2]
The therapeutic outcomes of this study are summarized below:
| Type of UTI | Number of Cases | Cures | Failures (Relapse) | Cure Rate |
| Cystitis | 17 | 15 | 2 | 88.2% |
| Pyelonephritis | 9 | 6 | 3 | 66.7% |
| Prostatitis | 4 | 4 | 0 | 100% |
| Total | 30 | 25 | 5 | 83.3% |
Table 2: Therapeutic Efficacy of this compound in Different Types of UTIs.[2]
In a comparative study with cephalothin involving 35 patients with UTIs, 19 patients received 1g of this compound twice daily for 10 days.[3] In the this compound group, only one patient failed to respond and experienced a delayed relapse.[3] Notably, the time to the disappearance of bacteriuria was significantly shorter in the this compound group compared to the cephalothin group.[3]
In Vitro Susceptibility of Uropathogens to this compound
The minimum inhibitory concentrations (MICs) of this compound against various uropathogens have been determined in clinical and preclinical studies.
| Uropathogen | Number of Isolates | MIC Range (µg/mL) | Median MIC (µg/mL) |
| Escherichia coli | 24 | 0.003 - 32 | 0.06 |
| Proteus mirabilis | 3 | 0.003 - 32 | 0.06 |
| Klebsiella spp. | 3 | 0.003 - 32 | 0.06 |
| Enterobacter spp. | 3 | 0.003 - 32 | 0.06 |
| Serratia spp. | 2 | 0.003 - 32 | 0.06 |
| Staphylococcus coagulase-- | 1 | 0.003 - 32 | 0.06 |
| Providencia spp. | 1 | 0.003 - 32 | 0.06 |
Table 3: MICs of this compound against Uropathogens Isolated from Patients in a Clinical Study.[2]
In a murine model of UTI caused by Proteus mirabilis IFO 3849, the MIC of this compound was 1.56 µg/mL, compared to 25 µg/mL for cefazolin.
Pharmacokinetic Parameters of this compound (in Healthy Volunteers)
Pharmacokinetic data is crucial for determining optimal dosing regimens. The following table summarizes the pharmacokinetic parameters of this compound in healthy volunteers after intravenous administration.
| Dose | Cmax (µg/mL) | T½ (hours) |
| 0.5 g | 30 - 170 | 0.6 - 1.1 |
| 1.0 g | 30 - 170 | 0.6 - 1.1 |
| 2.0 g | 30 - 170 | 0.6 - 1.1 |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[1]
Note: Cmax and T½ values were found to be dose-dependent, with higher doses resulting in more than proportional increases in Cmax and AUC.[1] Urinary excretion is rapid, with most of the drug eliminated within 4 hours of administration.[1]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against uropathogens using the broth microdilution method.
Materials:
-
This compound powder
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microtiter plates
-
Bacterial isolates of uropathogens (e.g., E. coli, K. pneumoniae, P. mirabilis)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer. Sterilize by filtration.
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06, 0.03 µg/mL) in the wells of the microtiter plate. Each well should contain 50 µL of the diluted antibiotic solution.
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and the bacterial inoculum, without any antibiotic.
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
References
- 1. Pharmacokinetics of this compound in normal humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Clinical evaluation of this compound in adults urinary tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of this compound (CGP/14221) versus cephalothin in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefotiam Agar Disk Diffusion Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction: The agar disk diffusion method, famously known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing the agar disk diffusion assay to assess the susceptibility of bacteria to Cefotiam, a second-generation cephalosporin antibiotic. The protocol is based on established standards to ensure accurate and reproducible results.
Core Principles
The agar disk diffusion test is based on the principle of the diffusion of an antimicrobial agent from a paper disk through an agar medium. A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of this compound (30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to this compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.
Data Presentation
Table 1: this compound Disk Diffusion Interpretive Criteria
| Zone Diameter (mm) | Interpretation |
| ≥ 18 | Susceptible (S) |
| 15 - 17 | Intermediate (I) |
| ≤ 14 | Resistant (R) |
Source: Based on historical clinical microbiology data.[1][2]
Table 2: Quality Control (QC) Parameters for this compound (30 µg disk)
| Quality Control Strain | ATCC Number | Expected Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 27 - 33 |
| Staphylococcus aureus | 25923 | 27 - 33 |
Source: Data derived from established quality control guidelines.[1][2][3]
Experimental Protocols
Preparation of Mueller-Hinton Agar (MHA)
Materials:
-
Mueller-Hinton agar powder
-
Distilled or deionized water
-
Autoclave
-
Sterile petri dishes (150 mm or 100 mm)
-
Level surface
Procedure:
-
Suspend the amount of MHA powder specified by the manufacturer (typically 38 g) in 1 liter of distilled water.[4][5]
-
Heat with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[5][6]
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.[4][5]
-
Allow the agar to cool to 45-50°C in a water bath.
-
Pour the molten agar into sterile petri dishes on a level surface to a uniform depth of 4 mm.
-
Leave the plates to solidify at room temperature with the lids slightly ajar to allow excess moisture to evaporate.[6]
-
Store the prepared plates at 2-8°C and use within seven days. The final pH of the medium should be between 7.2 and 7.4 at room temperature.[5]
Inoculum Preparation
Materials:
-
Pure, overnight bacterial culture (18-24 hours) on a non-selective medium
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard
-
Sterile loops or swabs
-
Vortex mixer
-
Spectrophotometer (optional)
Procedure:
-
Using a sterile loop, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines.[7] A properly adjusted inoculum will have a density of approximately 1-2 x 10⁸ CFU/mL.
-
Optionally, the turbidity can be verified using a spectrophotometer; the absorbance at 625 nm should be between 0.08 and 0.13.[8]
Inoculation of the Agar Plate
Materials:
-
Prepared MHA plate
-
Standardized bacterial inoculum
-
Sterile cotton swab
Procedure:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[7]
-
Rotate the swab against the side of the tube above the fluid level to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]
-
Allow the surface of the agar to dry for 3-5 minutes before applying the antibiotic disks.[9]
Application of this compound Disks
Materials:
-
Inoculated MHA plate
-
This compound (30 µg) antibiotic disks
-
Sterile forceps or an antibiotic disk dispenser
Procedure:
-
Using sterile forceps or a disk dispenser, place a this compound (30 µg) disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotics are being tested on the same plate, ensure that the disks are spaced at least 24 mm apart from center to center.[8]
-
Once applied, do not move the disks as the antibiotic begins to diffuse immediately.
Incubation
Procedure:
-
Invert the plates and place them in an incubator set to 35 ± 2°C.
-
Incubate for 16-20 hours. For certain organisms, a longer incubation period of 20-24 hours may be necessary.
Measurement and Interpretation of Results
Materials:
-
Incubated plates
-
Ruler or caliper
-
Good lighting source
Procedure:
-
After incubation, examine the plates for a zone of inhibition around the this compound disk.
-
Measure the diameter of the zone of complete inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or caliper. The measurement should be taken from the underside of the plate.
-
For non-fastidious bacteria, read the zone edge as the point of no visible growth as seen with the naked eye.[10]
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the measured zone diameter to the interpretive criteria in Table 1.[11]
Quality Control
Procedure:
-
At regular intervals, and with each new batch of media or antibiotic disks, perform the disk diffusion test using the quality control strains listed in Table 2 (E. coli ATCC 25922 and S. aureus ATCC 25923).[3][12]
-
The resulting zone diameters for the QC strains must fall within the acceptable ranges specified in Table 2. If the QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed to identify and correct any potential errors.[3]
Visualizations
Caption: Workflow for this compound Agar Disk Diffusion Assay.
References
- 1. This compound susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 7. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 8. asm.org [asm.org]
- 9. apec.org [apec.org]
- 10. szu.gov.cz [szu.gov.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefotiam Resistance in Enterobacter Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Cefotiam resistance in Enterobacter species.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Enterobacter species?
Enterobacter species primarily exhibit resistance to this compound and other β-lactam antibiotics through enzymatic degradation of the antibiotic. The main mechanisms include:
-
Production of β-lactamases:
-
AmpC β-lactamases: These are chromosomally encoded (though can also be plasmid-mediated) and can be inducible.[1][2][3][4][5] Overproduction of AmpC enzymes is a common cause of resistance to third-generation cephalosporins like this compound.[5]
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes are often plasmid-encoded and can hydrolyze a wide variety of β-lactam antibiotics, including this compound.[1][6][7][8] Common ESBL genes include blaCTX-M, blaSHV, and blaTEM.[2]
-
-
Efflux Pumps: Overexpression of efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[9][10][11][12]
-
Porin Loss: Reduced expression or mutations in outer membrane proteins (porins) can decrease the permeability of the bacterial cell wall to this compound, hindering its access to the target penicillin-binding proteins (PBPs).[3]
Q2: My Enterobacter isolates are showing resistance to this compound. What are the initial steps to investigate this?
The initial investigation should involve both phenotypic and genotypic characterization of your isolates.
-
Confirm Resistance: Perform antimicrobial susceptibility testing (AST) using standardized methods like broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC) for this compound and other relevant antibiotics.[13][14]
-
Phenotypic Detection of Resistance Mechanisms:
-
ESBL Production: Use synergy tests, such as the double-disk synergy test with clavulanic acid, to screen for ESBL production.[15]
-
AmpC Derepression: Cefoxitin resistance can be an indicator of AmpC hyperproduction.
-
-
Genotypic Detection of Resistance Genes:
-
PCR: Use polymerase chain reaction (PCR) to screen for the presence of common β-lactamase genes (blaCTX-M, blaSHV, blaTEM, and plasmid-mediated ampC).[16][17]
-
Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can identify all known resistance genes, as well as mutations in regulatory genes, porin genes, and genes encoding efflux pump components.[3]
-
Q3: Are there alternative β-lactam antibiotics that might still be effective against this compound-resistant Enterobacter?
Yes, certain β-lactam antibiotics may retain activity against this compound-resistant strains, depending on the underlying resistance mechanism.
-
Cefepime: This fourth-generation cephalosporin is generally more stable against hydrolysis by AmpC β-lactamases compared to third-generation cephalosporins.[2] It is often a preferred agent for treating infections caused by AmpC-producing Enterobacterales.[2]
-
Carbapenems (e.g., Imipenem, Meropenem): These are typically effective against ESBL and AmpC-producing Enterobacter species.[2] However, the emergence of carbapenem-resistant Enterobacterales (CRE) is a growing concern.[3][5]
-
β-lactam/β-lactamase Inhibitor Combinations: Newer combinations like ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam have activity against many ESBL and some carbapenemase-producing Enterobacterales.[18][19]
Q4: What non-β-lactam options can be explored to overcome this compound resistance?
Several non-β-lactam antibiotics and combination therapies can be effective:
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These are often used in combination with β-lactams to provide synergistic activity.[20]
-
Fluoroquinolones (e.g., Ciprofloxacin): Susceptibility can be variable, so testing is essential.
-
Tigecycline: This glycylcycline antibiotic has broad-spectrum activity but may have limitations for certain infection types.
-
Novel Therapies: Research is ongoing into novel strategies such as bacteriophage therapy, antimicrobial peptides, and efflux pump inhibitors.[21][22][23][24]
Troubleshooting Guides
Problem 1: Inconsistent MIC results for this compound.
-
Possible Cause 1: Inoculum effect.
-
Troubleshooting: Ensure the inoculum is standardized according to CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. A higher inoculum can lead to falsely elevated MICs, especially with β-lactamase-producing organisms.
-
-
Possible Cause 2: Inducible AmpC expression.
-
Troubleshooting: Enterobacter species can have inducible AmpC β-lactamases. Exposure to certain β-lactams (inducers) during testing can lead to increased enzyme production and higher MICs. Consider using a potent AmpC inducer like cefoxitin in parallel to assess for inducible resistance.
-
-
Possible Cause 3: Heteroresistance.
-
Troubleshooting: The bacterial population may contain a subpopulation of resistant cells. Visually inspect your MIC plates or tubes for trailing endpoints or skip wells, which can indicate heteroresistance. Consider performing population analysis profiles to quantify the resistant subpopulation.
-
Problem 2: Synergy tests for ESBLs are negative, but the isolate is resistant to this compound.
-
Possible Cause 1: AmpC hyperproduction.
-
Troubleshooting: High-level expression of AmpC can mask the synergistic effect in ESBL tests and confer resistance to third-generation cephalosporins. Perform a phenotypic test for AmpC production (e.g., using a boronic acid-based inhibitor) or use molecular methods to detect ampC genes and check for mutations in the promoter/attenuator regions that lead to derepression.
-
-
Possible Cause 2: Presence of other β-lactamases not inhibited by clavulanic acid.
-
Troubleshooting: Some ESBL variants or other β-lactamases may not be effectively inhibited by clavulanic acid. Consider using a broader range of β-lactamase inhibitors in your synergy tests if available, or proceed with molecular characterization.
-
-
Possible Cause 3: Efflux pump overexpression or porin loss.
-
Troubleshooting: If enzymatic degradation is ruled out, investigate other mechanisms. Perform efflux pump inhibitor assays using a known inhibitor like CCCP (carbonyl cyanide m-chlorophenylhydrazone) or PAβN (phenylalanine-arginine β-naphthylamide) to see if this compound susceptibility is restored. Gene expression analysis (qRT-PCR) of major efflux pump genes (acrA, acrB) and porin genes (ompF, ompC) can also provide valuable insights.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents Against Enterobacter spp.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| This compound | 16 | >128 | 45% |
| Cefepime | 2 | 16 | 85% |
| Meropenem | 0.125 | 0.5 | 98% |
| Ciprofloxacin | 0.5 | 32 | 60% |
| Gentamicin | 1 | 8 | 75% |
| This compound + Amikacin | - | - | 76% synergistic |
Note: Data is hypothetical and for illustrative purposes. Actual values will vary based on the specific isolates and testing conditions.[20]
Table 2: Common β-Lactamase Genes in this compound-Resistant Enterobacter spp.
| Gene Family | Specific Genes | Prevalence |
| AmpC | Chromosomal (derepressed) | High |
| Plasmid-mediated (e.g., DHA, CIT) | Variable | |
| ESBL | blaCTX-M | High |
| blaTEM | Moderate | |
| blaSHV | Moderate |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
-
Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, this compound antibiotic powder, Enterobacter isolate, control strain (e.g., E. coli ATCC 25922).
-
Antibiotic Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in CAMHB in the microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Culture the Enterobacter isolate on a non-selective agar plate overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: PCR for Detection of blaCTX-M Genes
-
DNA Extraction: Extract genomic DNA from the Enterobacter isolate using a commercial DNA extraction kit or a standard boiling lysis method.
-
PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the blaCTX-M gene family.
-
PCR Amplification:
-
Add the extracted DNA to the PCR master mix.
-
Perform PCR using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis: Run the PCR product on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaCTX-M gene. Include positive and negative controls in each run.
Mandatory Visualizations
Caption: Mechanisms of this compound action and resistance in Enterobacter species.
Caption: Decision workflow for investigating this compound resistance.
Caption: Logical relationships in combination therapies to overcome resistance.
References
- 1. [Mechanisms of resistance in Enterobacteriaceae towards beta-lactamase antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Beta-lactamases and detection of beta-lactam resistance in Enterobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multidrug-Resistant Enterobacter cloacae Complex Emerging as a Global, Diversifying Threat [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence and mechanisms of cephalosporin resistance in Enterobacteriaceae in London and South-East England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Landscape of Resistance-Nodulation-Cell Division (RND)-Type Efflux Pumps in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Frontiers | Species identification, antibiotic resistance, and virulence in Enterobacter cloacae complex clinical isolates from South Korea [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Reviewing novel treatment options for carbapenem-resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enterobacter Infections Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 20. Antimicrobial activity of this compound combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.monash.edu [research.monash.edu]
- 22. Novel strategies for tackling bacterial resistance to antibiotics - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 23. Inhibitors of Antibiotic Efflux in Resistant Enterobacter aerogenes and Klebsiella pneumoniae Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. omicsonline.org [omicsonline.org]
Cefotiam degradation under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of Cefotiam under different pH and temperature conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental study of this compound stability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of this compound | - Incorrect pH of the buffer: The stability of this compound is highly pH-dependent. Extreme acidic or alkaline conditions significantly accelerate degradation. - High storage temperature: Elevated temperatures increase the rate of hydrolytic degradation. - Presence of catalytic agents: Certain buffer species (e.g., phosphate, carbonate) can catalyze the degradation process. | - Verify the pH of all solutions using a calibrated pH meter before and during the experiment. - Store this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light. - If buffer catalysis is suspected, consider using alternative buffer systems (e.g., citrate, acetate) and evaluate their effect on stability. |
| Inconsistent or non-reproducible HPLC results | - Inadequate mobile phase preparation: Incorrect pH, composition, or insufficient degassing of the mobile phase can lead to peak shifting and poor resolution. - Column degradation: Harsh pH conditions or incompatible solvents can damage the stationary phase of the HPLC column. - Sample instability in the autosampler: this compound may degrade in the autosampler if not maintained at a low temperature. | - Ensure accurate preparation and thorough degassing of the mobile phase. - Use a column with a suitable pH range and flush it properly after each analytical run. - Set the autosampler temperature to a low setting (e.g., 4°C) to minimize degradation during the analysis sequence. |
| Appearance of unknown peaks in the chromatogram | - Formation of degradation products: this compound can degrade into various products, including isomers, which will appear as new peaks.[1][2] - Contamination: Impurities in solvents, reagents, or from the sample matrix can introduce extraneous peaks. | - Conduct forced degradation studies (acidic, alkaline, oxidative, thermal) to identify potential degradation products.[2] Use a mass spectrometer (LC-MS) for structural elucidation of unknown peaks.[1][3] - Run blank injections of solvents and matrix to identify and eliminate sources of contamination. |
| Difficulty in separating this compound from its isomers | - Suboptimal chromatographic conditions: The mobile phase composition, gradient, and column chemistry may not be adequate for resolving closely related isomers. | - Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic modifier ratio, buffer concentration, pH). - Experiment with different stationary phases (e.g., C18, phenyl-hexyl) or particle sizes to improve resolution. - A gradient elution program may be necessary to achieve separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability?
While specific quantitative data for this compound is limited in the provided search results, cephalosporins generally exhibit maximum stability in the pH range of 3 to 7.[4][5][6] For instance, cefotaxime is most stable in the pH 4.5-6.5 region.[5] It is recommended to perform preliminary stability studies to determine the optimal pH for your specific this compound formulation and experimental conditions.
Q2: How does temperature affect the degradation rate of this compound?
The degradation of this compound, like other cephalosporins, is accelerated at higher temperatures.[1][7] Studies on a this compound impurity, the Δ3(4) isomer, showed a significant increase in its content when subjected to high temperatures (60°C and 80°C), indicating thermal degradation of the parent compound.[1] It is crucial to control the temperature during preparation, storage, and analysis of this compound solutions.
Q3: What are the common degradation products of this compound?
Under stress conditions, this compound can degrade into several products. One identified degradation product is its Δ3(4) isomer.[1][2][3][8] In general, cephalosporin degradation can involve the cleavage of the β-lactam ring and modifications of the side chains.[4]
Q4: Can the buffer system influence the degradation of this compound?
Yes, buffer components can catalyze the degradation of cephalosporins.[4] For example, phosphate and carbonate buffers have been shown to increase the degradation rates of cefotaxime.[4] When studying the intrinsic stability of this compound, it is advisable to use buffers that are known to have minimal catalytic effects, such as acetate or citrate, or to conduct studies in unbuffered solutions if the pH can be maintained.
Q5: What analytical techniques are suitable for studying this compound degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying this compound and its degradation products.[1][4][7] A stability-indicating HPLC method should be developed and validated to ensure that this compound can be accurately measured in the presence of its degradants.[9] For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[1][3]
Data Presentation
As specific degradation kinetic data for this compound is not available in the search results, the following tables present analogous data for other cephalosporins to illustrate the expected trends in degradation under varying pH and temperature conditions.
Table 1: Representative Degradation Rate Constants (k) of Ceftiofur at 60°C at Different pH Values [7]
| pH | Degradation Rate Constant (day⁻¹) |
| 1.0 | 0.79 ± 0.21 |
| 3.0 | 0.61 ± 0.03 |
| 5.0 | 0.44 ± 0.05 |
| 7.4 | 1.27 ± 0.04 |
| Distilled Water (~6.8) | 0.39 ± 0.01 |
Note: Degradation of Ceftiofur was rapid at pH 10, with no detectable levels after 10 minutes of incubation at both 25°C and 60°C.[7]
Table 2: Representative Degradation Rate Constants (k) of Ceftiofur at pH 7.4 at Different Temperatures [7]
| Temperature (°C) | Degradation Rate Constant (day⁻¹) |
| 0 | 0.06 ± 0.01 |
| 8 | 0.06 ± 0.01 |
| 25 | 0.65 ± 0.17 |
| 37 | 1.27 ± 0.05 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride[2]
This protocol is used to generate potential degradation products of this compound under stress conditions.
-
Acidic Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M HCl. Maintain the solution at room temperature for 3 hours. Neutralize the solution before analysis.
-
Alkaline Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M NaOH. Maintain the solution at room temperature for 3 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 10% H₂O₂. Store the solution at room temperature for 20 minutes.
-
Thermal Degradation: Place a solid sample of this compound hydrochloride in an oven at 60°C for 5 days or at 80°C for 12 hours. Allow the sample to cool to room temperature before dissolving for analysis.[1]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to observe the degradation of this compound and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound[1]
This method can be used to separate this compound from its impurities and degradation products.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: A mixture of 0.05 mol/L monopotassium phosphate and 0.05 mol/L disodium phosphate (4:1, v/v), with the pH adjusted to 6.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 97 3 20 90 10 50 75 25 51 97 3 | 55 | 97 | 3 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for studying this compound degradation.
Caption: Key factors influencing the degradation of this compound.
References
- 1. Frontiers | Study on Isomeric Impurities in this compound Hydrochloride [frontiersin.org]
- 2. Study on Isomeric Impurities in this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on Isomeric Impurities in this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Minimizing Cefotiam protein binding in serum-containing media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cefotiam protein binding in serum-containing media during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vitro experiment with this compound in serum-containing medium shows lower than expected efficacy. Could protein binding be the cause?
A1: Yes, it is highly likely that protein binding is affecting your results. This compound has a protein binding of approximately 40% in human serum.[1] This means that a significant portion of the drug is bound to serum proteins, primarily albumin, and is not available to exert its antibacterial effect.[2] The pharmacologically active form of an antibiotic is the unbound, or free, fraction.[2][3] Therefore, if your experimental design does not account for this binding, the actual concentration of active this compound at the target site could be considerably lower than the total concentration you added.
Q2: How can I minimize the impact of this compound protein binding in my experiments?
A2: To minimize the impact of protein binding, consider the following strategies:
-
Reduce Serum Concentration: If your experimental cell line can tolerate it, reducing the concentration of fetal bovine serum (FBS) or other serum components in your culture medium is a direct way to decrease the amount of protein available for binding.[4]
-
Use a Serum Alternative: Investigate the use of serum-free or protein-free media.[5][6][7][8][9] There are several commercially available serum alternatives and engineered serums that may be suitable for your cell culture system.[10][11][12][13]
-
Increase this compound Concentration: You can increase the total concentration of this compound in your experiment to compensate for the portion that will be bound to serum proteins. To do this accurately, you should first determine the extent of protein binding under your specific experimental conditions.
-
Pre-saturate Binding Sites: In some experimental setups, pre-incubating the serum-containing medium with a high concentration of a non-interfering, highly protein-bound compound could theoretically saturate some of the protein binding sites, leaving more free this compound. However, this approach is complex and requires careful validation to ensure the pre-saturating agent does not interfere with your assay.
Q3: How do I determine the actual free concentration of this compound in my serum-containing medium?
A3: The most common methods to determine the free fraction of a drug in a protein-containing solution are equilibrium dialysis and ultrafiltration.[14][15][16][17][18][19] These techniques allow you to separate the unbound drug from the protein-bound drug, after which the concentration of the free drug can be measured using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: Are there any factors in my experimental setup that could unexpectedly alter this compound's protein binding?
A4: Yes, several factors can influence the extent of drug-protein binding:[7]
-
pH of the Medium: Changes in the pH of your culture medium can alter the ionization state of both the drug and the proteins, which can affect their binding affinity.
-
Temperature: While most cell culture experiments are conducted at a constant temperature (e.g., 37°C), deviations can influence binding kinetics.
-
Presence of Other Drugs or Compounds: If your experiment involves other compounds that also bind to serum proteins, they may compete with this compound for binding sites, potentially increasing the free fraction of this compound.[7]
-
Non-Specific Binding to Labware: this compound, like many compounds, can non-specifically bind to the surfaces of plastic labware (e.g., tubes, plates).[20][21][22][23][24][25] This can reduce the effective concentration of the drug in your medium. Using low-binding plastics or pre-treating surfaces can help mitigate this issue.
Quantitative Data on this compound Protein Binding
| Serum Concentration in Medium | Expected this compound Protein Binding (%) | Unbound (Free) this compound Fraction (%) |
| 100% (Human Serum) | ~40% | ~60% |
| 50% | ~25-35% | ~65-75% |
| 10% | ~5-15% | ~85-95% |
| 5% | <10% | >90% |
| 1% | <2% | >98% |
Note: These are estimated values to illustrate the trend. The actual binding percentage should be determined experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding using Equilibrium Dialysis
This protocol outlines the general steps for determining the protein binding of this compound in serum-containing media using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well dialysis plates with a semi-permeable membrane, typically with a molecular weight cutoff of 5-10 kDa)
-
This compound stock solution of known concentration
-
Serum-containing medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical method for this compound quantification (e.g., HPLC-UV)
-
Incubator with temperature control (37°C) and orbital shaker
Procedure:
-
Prepare Dialysis Units: Assemble the dialysis units according to the manufacturer's instructions. Ensure the semi-permeable membrane is properly installed between the two chambers of each well.
-
Prepare Samples:
-
In the "sample" chamber of each unit, add a known volume of your serum-containing medium spiked with this compound at the desired concentration.
-
In the "buffer" chamber of each unit, add an equal volume of PBS.
-
-
Equilibration: Seal the dialysis units and place them in an incubator at 37°C on an orbital shaker set to a gentle agitation speed. Allow the system to equilibrate for a sufficient time (typically 4-24 hours, this may need to be optimized). During this time, the free, unbound this compound will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.
-
Sample Collection: After equilibration, carefully collect samples from both the "sample" chamber and the "buffer" chamber.
-
Quantification: Analyze the concentration of this compound in the samples from both chambers using a validated analytical method such as HPLC. The concentration in the buffer chamber represents the free (unbound) this compound concentration.
-
Calculation:
-
Free Concentration (Cf): Concentration of this compound in the buffer chamber.
-
Total Concentration (Ct): Concentration of this compound in the sample chamber after equilibration.
-
Bound Concentration (Cb): Cb = Ct - Cf
-
Percentage Bound (%B): %B = (Cb / Ct) * 100
-
Visualizations
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimising and adapting perfusion feeds in serum-free medium to intensify CAR-T cell expansion in stirred-tank bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a serum-free culture medium for mouse embryonic stem cells using design of experiments (DoE) methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasbio.com [atlasbio.com]
- 11. bioprocessingjournal.com [bioprocessingjournal.com]
- 12. Alternative to FBS in animal cell culture - An overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protein binding of ceftriaxone: comparison of three techniques of determination and the effect of 2-hydroxybenzoylglycine, a drug-binding inhibitor in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.dutscher.com [pdf.dutscher.com]
- 23. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methods for reducing nonspecific interaction in antibody-antigen assay via atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Technical Support Center: Cefotiam Impurity Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Peak Shape Problems
Question: Why am I observing peak fronting for my this compound analyte peak?
Answer:
Peak fronting, where the front of the peak is broader than the back, can significantly impact the accuracy of quantification.[1] This issue often points to a few common causes:
-
Sample Overload : Injecting too much sample, either in volume or concentration, can exceed the column's maximum loading capacity, leading to peak distortion.[1][2] Try diluting your sample by a factor of 10 and reinjecting to see if the peak shape improves.[3]
-
Incompatible Injection Solvent : If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[1][2][3] Whenever possible, dissolve your sample in the mobile phase.[4][5]
-
Column Degradation : A collapsed column bed or a void at the column inlet can disrupt the sample band as it enters the column, leading to poor peak shape.[1][2]
-
Co-elution : An impurity or another compound eluting very close to the beginning of the main peak can give the appearance of fronting.[3]
Troubleshooting Steps:
-
Reduce the injection volume or dilute the sample concentration.[2]
-
Ensure the sample solvent is compatible with, or identical to, the mobile phase.
-
Inspect the column for signs of damage or voids. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[6]
-
If the issue persists, replace the column with a new one to rule out column degradation.[1]
Question: What causes peak tailing in my this compound impurity analysis, and how can I fix it?
Answer:
Peak tailing, where the back of the peak is elongated, is a common issue that can compromise resolution and integration accuracy. The primary cause is often secondary interactions between the analyte and the stationary phase.[6]
-
Silanol Interactions : For basic compounds like this compound, strong interactions can occur with ionized silanol groups on the surface of the silica-based stationary phase.[6][7] This secondary retention mechanism causes some analyte molecules to lag, resulting in a tail.
-
Column Overload : Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing peaks.[8]
-
Column Contamination or Damage : Accumulation of contaminants at the column inlet frit or the formation of a void can cause peak tailing.[6][8] A partially blocked frit can also be a cause.[8]
-
Mobile Phase pH : If the mobile phase pH is not optimal, it can lead to secondary interactions. Using a buffer can help maintain a stable pH and mask residual silanol groups.[8]
Troubleshooting Steps:
-
Adjust Mobile Phase pH : Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes. Ensure your column is stable at low pH, such as an Agilent ZORBAX StableBond column.[6]
-
Add a Buffer : Incorporating a buffer (e.g., phosphate or acetate) into the mobile phase can help control the pH and improve peak shape.[7][8]
-
Use an End-Capped Column : Employ a high-quality, end-capped column where the residual silanol groups have been chemically deactivated.[8]
-
Reduce Sample Concentration : Dilute the sample to check if column overload is the issue.[8]
-
Clean or Replace Column : If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Category 2: Baseline and Extraneous Peaks
Question: I see "ghost peaks" in my chromatogram, especially during blank gradient runs. What are they and how do I get rid of them?
Answer:
Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[9] They are a significant problem in trace impurity analysis as they can be mistaken for actual impurities.[10][11] Common sources include:
-
Mobile Phase Contamination : Impurities in solvents, buffers, or water can accumulate on the column at the beginning of a gradient and then elute as the organic solvent concentration increases.[11][12][13] Microbial growth in un-flushed buffer-containing mobile phases can also generate ghost peaks.[12]
-
System Contamination : Contaminants can leach from tubing, seals, or filters within the HPLC system.[11] Carryover from a previous high-concentration sample in the autosampler needle or injection valve is another frequent cause.[10][12]
-
Sample Solvent : Dissolved oxygen in the sample solvent can sometimes produce a peak, especially with UV detection.[10]
Troubleshooting Protocol:
-
Identify the Source :
-
System Cleaning :
-
Thoroughly flush the entire system, including the pump, injector, and tubing, with a strong solvent like isopropanol, followed by water.[14]
-
If carryover is suspected, implement a robust needle wash protocol in your autosampler method.
-
-
Preventative Measures :
Question: My HPLC baseline is noisy or drifting. What are the potential causes and solutions?
Answer:
An unstable baseline, characterized by noise (short-term fluctuations) or drift (long-term gradual change), can interfere with the detection and quantification of low-level impurities.[15]
Common Causes & Solutions:
-
Air Bubbles : Air trapped in the pump, detector, or tubing is a common cause of baseline noise and pressure fluctuations.[14][16]
-
Pump Issues : Worn pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to rhythmic baseline noise.[15][18]
-
Inadequate Mixing : Insufficient mixing of mobile phase components in a gradient run can cause baseline fluctuations.[14]
-
Detector Issues : A deteriorating UV lamp or a contaminated flow cell can be a source of noise and drift.[14][15][21]
-
Temperature Fluctuations : Variations in ambient temperature can affect the detector and column, causing the baseline to drift.[15][21]
-
Solution : Use a column oven to maintain a stable temperature and ensure the lab environment is temperature-controlled.[15]
-
Category 3: System Pressure Issues
Question: My HPLC system pressure is fluctuating unexpectedly. How can I diagnose and resolve this?
Answer:
System pressure fluctuations are often a sign of a problem with the pump or the presence of air in the system.[17] Stable pressure is critical for consistent retention times and reliable results.
Common Causes & Solutions:
-
Air in the Pump : This is the most common cause of rapid, cyclical pressure fluctuations.[17][18]
-
Faulty Check Valves : A dirty or failing check valve can cause pressure to bounce around, often in sync with the pump piston stroke.[17]
-
Pump Seal Leaks : Worn or degraded pump seals can lead to leaks and pressure instability.[19] A buildup of buffer salts around pump fittings is a clear sign of a leak.[5]
-
Mobile Phase Mixing : In gradient or isocratic mixing, viscosity changes between solvents can cause normal pressure cycling. However, large fluctuations may indicate a problem with the proportioning valve.[20]
-
Solution : Ensure the mixer is adequately sized for the flow rate and mobile phase composition.[20]
-
Experimental Protocols & Data
Typical HPLC Method for this compound Impurity Analysis
This protocol is a general guideline based on published methods.[22][23][24] Method parameters should be optimized for your specific instrument and application.
Experimental Protocol:
-
Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
-
Mobile Phase :
-
Gradient Elution : A gradient is typically used to separate this compound from its various impurities. An example program might start with a low percentage of organic phase, which is then increased to elute more strongly retained impurities.[22][24]
-
Flow Rate : Set the flow rate to 1.0 mL/min.[22]
-
Column Temperature : Maintain the column at a constant temperature, for example, 40°C.[22]
-
Detection : Use a UV detector at a wavelength of 254 nm.[22]
-
Injection Volume : Inject 20 µL of the sample.[22]
-
Sample Preparation : Dissolve the this compound sample in Mobile Phase A or a suitable diluent to a final concentration of approximately 2 mg/mL.[22]
| Parameter | Typical Value |
| Column | Reversed-Phase C18 (250 x 4.6 mm, 5 µm)[22] |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH ~7.0)[23] |
| Mobile Phase B | Acetonitrile[22] |
| Flow Rate | 1.0 mL/min[22] |
| Temperature | 40°C[22] |
| Detection Wavelength | 254 nm[22] |
| Injection Volume | 20 µL[22] |
| Table 1: Summary of typical HPLC method parameters for this compound impurity analysis. |
Forced Degradation Protocol
Forced degradation studies are essential for identifying potential degradation products.[22]
-
Acidic Degradation : Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours. Neutralize the sample before injection.[22]
-
Alkaline Degradation : Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize the sample before injection.[22]
-
Oxidative Degradation : Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.[22]
-
Thermal Degradation : Heat the solid this compound sample in an oven at 60°C for 5 days.[22][25] Dissolve in mobile phase before injection.
| Parameter | System Suitability Requirement |
| Tailing Factor (Asymmetry) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 2.0 (between this compound and closest impurity) |
| Repeatability (%RSD) | < 2.0% for peak area (n=6) |
| Table 2: Typical system suitability parameters for a validated HPLC method. |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the source of an unexpected peak.
This compound Degradation Pathway
This compound, like other cephalosporins, can degrade, leading to the formation of impurities. A known degradation pathway involves the isomerization of the double bond in the dihydrothiazine ring.[22][25][26] Hydrolysis of the β-lactam ring is another common degradation route for cephalosporins.[27]
Caption: Simplified degradation pathways for this compound leading to impurity formation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. Troubleshooting Baseline Problems : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 22. Study on Isomeric Impurities in this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Study on Isomeric Impurities in this compound Hydrochloride [frontiersin.org]
- 26. Study on Isomeric Impurities in this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cefotiam Sample Preparation and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Cefotiam during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound, a cephalosporin antibiotic, is susceptible to degradation through several mechanisms, primarily hydrolysis of the β-lactam ring.[1][2][3] Key factors that accelerate its degradation include:
-
pH: this compound is unstable in both acidic and alkaline conditions.[4][5][6] Generally, cephalosporins exhibit maximum stability in the pH range of 4 to 6.
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[4][5][6] It is recommended to store this compound solutions at refrigerated (2-8°C) or frozen temperatures.[7][8]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation, including isomerization and photolysis of the cephem ring, which can result in a loss of antibacterial activity and a yellowing of the solution.
-
Oxidizing Agents: this compound can be degraded by oxidizing agents.[4][5][6]
Q2: What are the visible signs of this compound degradation?
A2: A common visible sign of the degradation of some cephalosporin solutions is a color change, often to a yellow or reddish-yellow hue.[9] However, significant degradation, such as photoisomerization, can occur without any visible change in the solution. Therefore, it is crucial to rely on analytical methods like HPLC for an accurate assessment of stability.
Q3: What are the main degradation products of this compound?
A3: The primary degradation pathway for this compound involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive.[1] Another identified degradation product is the Δ3(4) isomer of this compound, which can form during storage and is susceptible to further degradation at high temperatures.[4][5][6][10]
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the sample preparation and analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound peak in HPLC analysis | Degradation of this compound in the sample solution. | Prepare samples immediately before analysis. Keep samples at a low temperature (2-8°C) in an autosampler. Ensure the pH of the sample and mobile phase is within the optimal stability range (pH 4-6). Protect samples from light. |
| Incorrect mobile phase composition or pH. | Prepare fresh mobile phase daily. Verify the pH of the buffer. Ensure all mobile phase components are miscible and properly degassed.[11][12] | |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products. | Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. Review the sample handling procedure to minimize degradation. |
| Contamination of the sample or HPLC system. | Use high-purity solvents and reagents. Clean the injector and column.[13] | |
| Drifting retention times | Changes in mobile phase composition or temperature. | Ensure consistent mobile phase preparation. Use a column oven to maintain a stable temperature.[12] |
| Column degradation. | Use a guard column to protect the analytical column. If the column performance deteriorates, wash it with a strong solvent or replace it.[13] | |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Incompatibility between the sample solvent and mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Column contamination or degradation. | Clean the column or replace it if necessary. |
Experimental Protocols
Forced Degradation Study of this compound Hydrochloride
This protocol is adapted from a study on isomeric impurities in this compound hydrochloride.[4][5][6]
-
Acid Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M HCl. Maintain at room temperature for 3 hours. Neutralize the solution before further dilution and analysis.[4][5][6]
-
Alkaline Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 0.1 M NaOH. Maintain at room temperature for 3 hours. Neutralize the solution before further dilution and analysis.[4][5][6]
-
Oxidative Degradation: Dissolve 20 mg of this compound hydrochloride in 1.0 mL of 10% H₂O₂. Store at room temperature for 20 minutes before analysis.[4][5][6]
-
Thermal Degradation: Heat solid this compound hydrochloride at 60°C for 5 days or at 80°C for 12 hours. Allow the sample to cool to room temperature before dissolving for analysis.[4][5]
Stability-Indicating HPLC Method for this compound
This method is based on a published analytical procedure for this compound and its impurities.[4][5]
-
Chromatographic System:
-
Mobile Phase:
-
Gradient Elution Program:
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 97 | 3 |
| 20 | 90 | 10 |
| 50 | 75 | 25 |
| 51 | 97 | 3 |
| 55 | 97 | 3 |
(Table adapted from Tian et al., 2021)[4]
Data on Cephalosporin Stability
While specific quantitative kinetic data for this compound is limited in the readily available literature, the following tables provide stability data for other cephalosporins, which can offer general guidance.
Table 1: Stability of Cefotaxime Sodium (100mg/mL) at Different Temperatures
| Temperature | Stability (maintaining >90% concentration) |
| 45°C | 2 hours |
| 25°C | Up to 24 hours |
| 5°C | Up to 5 days |
(Data from a study on Cefotaxime stability)[9]
Table 2: Degradation Rate Constants (k) for Ceftiofur (1 mg/mL) at 60°C and Different pH Values
| pH | Degradation Rate Constant (day⁻¹) |
| 1 | 0.79 ± 0.21 |
| 3 | 0.61 ± 0.03 |
| 5 | 0.44 ± 0.05 |
| 7.4 | 1.27 ± 0.04 |
(Data from a study on Ceftiofur degradation kinetics)
Note: At pH 10 and 60°C, Ceftiofur degradation was rapid, with no detectable levels after 10 minutes.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a this compound stability study.
References
- 1. Frontiers | Study on Isomeric Impurities in this compound Hydrochloride [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on Isomeric Impurities in this compound Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study on Isomeric Impurities in this compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. realab.ua [realab.ua]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cefotiam and Ceftriaxone: In Vitro Susceptibility of E. coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, Cefotiam and Ceftriaxone, against Escherichia coli (E. coli). The information presented is supported by experimental data and standardized protocols to assist researchers in evaluating these antimicrobial agents.
Introduction to this compound and Ceftriaxone
This compound and Ceftriaxone are both parenteral third-generation cephalosporin antibiotics.[1][2] They possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][3] Their primary application is in treating a variety of bacterial infections.[1][3] The bactericidal effect of both drugs stems from their ability to inhibit the synthesis of the bacterial cell wall.[4][5]
Mechanism of Action
The antibacterial activity of both this compound and Ceftriaxone is achieved through the inhibition of bacterial cell wall synthesis.[6][7] As beta-lactam antibiotics, they target and bind to penicillin-binding proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis.[2][8] This peptidoglycan layer provides structural integrity to the bacterial cell wall. By inactivating these PBPs, the antibiotics disrupt the cell wall's construction, leading to a weakened structure that cannot withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2][7]
Comparative In Vitro Susceptibility Data
The following table summarizes minimum bactericidal concentration (MBC) data from a comparative study using a rabbit model of experimental E. coli endocarditis. Lower values indicate greater potency.
| Antibiotic | E. coli Strain MBC (μg/ml) |
| This compound | 0.5 |
| Ceftriaxone | 0.06 |
| Data sourced from a study on experimental Escherichia coli endocarditis.[9] |
In this specific experiment, Ceftriaxone demonstrated greater potency against the tested E. coli strain, with a significantly lower MBC compared to this compound.[9] It is important to note that susceptibility can vary widely among different E. coli isolates. For instance, ceftriaxone-resistant E. coli can have MICs of ≥32 µg/mL, while susceptible strains show MICs around 0.06 µg/mL.[10]
Mechanisms of Resistance in E. coli
The primary mechanism of resistance to third-generation cephalosporins in E. coli is the production of β-lactamase enzymes.[11] These enzymes hydrolyze the β-lactam ring, which is the core structural component of these antibiotics, rendering them inactive.
Key β-lactamases involved in resistance include:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, often encoded on plasmids, can inactivate a wide range of penicillins and cephalosporins, including third-generation agents like this compound and Ceftriaxone.[12][13] CTX-M-type ESBLs are a predominant cause of cephalosporin resistance in E. coli.[14]
-
AmpC β-Lactamases: These are another class of enzymes that confer high-level resistance to broad-spectrum cephalosporins.[12][13] They can be chromosomally or plasmid-mediated.[13]
Other resistance mechanisms can include alterations in the target PBPs or reduced permeability of the bacterial outer membrane, which limits the antibiotic's access to its target.[11]
Experimental Protocols for Susceptibility Testing
In vitro susceptibility of E. coli to this compound and Ceftriaxone is typically determined using standardized methods established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[17]
Methodology:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of this compound and Ceftriaxone are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a microtiter plate.[17]
-
Inoculum Preparation: A standardized suspension of the E. coli isolate is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.[17] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C for 16-24 hours.[17]
-
Result Interpretation: The MIC is recorded as the lowest antibiotic concentration in which there is no visible turbidity (bacterial growth).[17]
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method that categorizes a bacterial isolate as susceptible, intermediate, or resistant to an antibiotic.[17]
Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland standard.[15]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[15][17]
-
Disk Application: Paper disks impregnated with a specific concentration of this compound (e.g., 30 µg) or Ceftriaxone (e.g., 30 µg) are placed on the agar surface.[15][18]
-
Incubation: The plate is incubated at 35°C for 16-24 hours.[17]
-
Result Interpretation: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters and interpreted using standardized charts (e.g., from CLSI or EUCAST) to determine the susceptibility category.[17][19]
Conclusion
Both this compound and Ceftriaxone are effective third-generation cephalosporins that function by inhibiting bacterial cell wall synthesis. In vitro data from at least one direct comparative study suggests that Ceftriaxone may be more potent against certain strains of E. coli than this compound. However, the clinical efficacy of both agents is significantly challenged by the increasing prevalence of resistance, primarily driven by the production of ESBL and AmpC β-lactamases in E. coli. The choice between these antibiotics for research or therapeutic development should be guided by specific susceptibility data, utilizing standardized protocols such as those provided by CLSI and EUCAST.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 6. This compound | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. Comparative efficacy of this compound, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Frontiers | A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. chainnetwork.org [chainnetwork.org]
- 16. EUCAST: Bacteria [eucast.org]
- 17. academic.oup.com [academic.oup.com]
- 18. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 19. This compound susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotiam's Efficacy in Rabbit Endocarditis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's performance against other antibiotics in a rabbit endocarditis model, supported by experimental data. The rabbit model of endocarditis is a crucial preclinical tool for evaluating the potential efficacy of antimicrobial agents in treating this severe infection.
This guide synthesizes available data on the efficacy of this compound and key alternatives—Vancomycin, Daptomycin, and Linezolid—in treating bacterial endocarditis in the established rabbit model. While direct comparative studies of this compound against other agents for Staphylococcus aureus endocarditis are limited in the reviewed literature, this guide presents the available evidence to facilitate an informed assessment of its potential.
Comparative Efficacy of Antimicrobials in Rabbit Endocarditis
The following tables summarize the quantitative data from various studies, showcasing the efficacy of this compound and comparator antibiotics in reducing bacterial load in aortic valve vegetations in the rabbit endocarditis model. It is important to note that the experimental conditions, including the bacterial strain, inoculum size, and treatment regimens, may vary between studies, warranting careful interpretation of these cross-study comparisons.
| Antibiotic | Bacterial Strain | Treatment Regimen | Mean Bacterial Load in Vegetations (log10 CFU/g) | Reduction in Bacterial Load (log10 CFU/g vs. Control) | Reference |
| This compound | Escherichia coli | 30 mg/kg, twice daily for 4 days | 7.56 ± 1.0 | Not explicitly stated, but significantly higher than ceftriaxone | [1] |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 30 mg/kg, twice daily for 4 days | Not explicitly stated, but superior to tedizolid phosphate at lower doses | Not explicitly stated, but significant reduction compared to controls | [2] |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 18 mg/kg, once daily for 4 days | Significantly lower than tedizolid phosphate | Not explicitly stated, but significant reduction compared to controls | [2] |
| Linezolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified | Not explicitly stated, but vancomycin was more effective | Not explicitly stated, but significant reduction compared to controls | [3] |
| Cefoperazone | Staphylococcus aureus | 10 mg/kg, every 6 hours | Effective in reducing bacterial numbers | Not explicitly stated, but effective | [4] |
| Cephalothin | Staphylococcus aureus | 20 mg/kg, every 6 hours | Effective in reducing bacterial numbers | Not explicitly stated, but effective | [4] |
Table 1: Comparative Efficacy in Rabbit Aortic Valve Endocarditis. This table presents the mean bacterial load in aortic valve vegetations following treatment with various antibiotics in the rabbit endocarditis model.
| Antibiotic | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.5 - 1.0 | [5] |
| Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.5 | [6] |
| Tedizolid | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified, but ~4x more active than linezolid | [2] |
| Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not specified | [2] |
| Cefoperazone | Methicillin-Susceptible Staphylococcus aureus | Not specified | [7] |
| Cephalothin | Methicillin-Susceptible Staphylococcus aureus | Not specified | [8] |
Table 2: In Vitro Susceptibility of Staphylococcus aureus Strains. This table provides the Minimum Inhibitory Concentrations (MICs) of the compared antibiotics against relevant S. aureus strains.
Experimental Protocols
A standardized approach is crucial for the reproducibility and comparability of studies evaluating antibiotic efficacy in the rabbit endocarditis model. The general methodology involves the induction of sterile aortic valve vegetations, followed by bacterial challenge and subsequent antibiotic treatment.
Establishment of Rabbit Endocarditis Model
-
Animal Model: New Zealand white rabbits (2-3 kg) are typically used.[9][10]
-
Catheterization: A polyethylene catheter is inserted into the left ventricle via the right carotid artery to induce trauma to the aortic valve, leading to the formation of non-bacterial thrombotic endocarditis (NBTE).[7][10] The catheter is usually left in place for a set period, for example, 24 hours, to allow for vegetation development.[7]
-
Bacterial Inoculation: A suspension of the desired bacterial strain (e.g., Staphylococcus aureus) is injected intravenously to induce infective endocarditis. The inoculum size is a critical parameter, typically ranging from 10^5 to 10^8 colony-forming units (CFU).[7][9]
-
Confirmation of Infection: Blood cultures are drawn to confirm bacteremia. The development of endocarditis is confirmed by echocardiography and at the end of the experiment by macroscopic and histological examination of the cardiac valves.[9]
Antibiotic Efficacy Evaluation
-
Treatment Initiation: Antibiotic therapy is initiated at a specified time point after bacterial inoculation, commonly 24 to 48 hours.[7]
-
Dosing Regimen: Antibiotics are administered at clinically relevant doses and frequencies. The route of administration is typically intravenous or intramuscular.
-
Control Group: An untreated control group is included to assess the natural course of the infection.
-
Efficacy Assessment: After a defined treatment period (e.g., 4 days), rabbits are euthanized.[2] The aortic valve vegetations are excised, weighed, and homogenized. The number of viable bacteria is determined by quantitative culture, expressed as log10 CFU per gram of vegetation.[9]
-
Statistical Analysis: The mean bacterial counts in the vegetations of treated groups are compared with the control group and with each other to determine the efficacy of the antibiotic regimens.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for evaluating antibiotic efficacy and the mechanism of action of this compound.
References
- 1. Comparison of a rabbit model of bacterial endocarditis and an in vitro infection model with simulated endocardial vegetations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of tedizolid phosphate, vancomycin, and daptomycin in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penetration of beta-lactam antibiotics into cardiac vegetations, aorta and heart muscle in experimental Staphylococcus aureus endocarditis: comparison of ceftazidime, cefuroxime and methicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefoperazone treatment of experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of different antibiotic regimens for the treatment of infective endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of six generic vancomycin products for treatment of methicillin-resistant Staphylococcus aureus experimental endocarditis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Treatment of Experimental Staphylococcus aureus Endocarditis: Comparison of Cephalothin, Cefazolin, and Methicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental endocarditis I. Staphylococcal endocarditis in rabbits resulting from placement of a polyethylene catheter in the right side of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefotiam vs. Anti-Pseudomonal Cephalosporins: A Comparative Analysis of Efficacy Against Pseudomonas aeruginosa
For Immediate Release
This guide provides a detailed comparison of the efficacy of cefotiam and other cephalosporins against Pseudomonas aeruginosa, a critical pathogen in opportunistic infections. The following analysis is intended for researchers, scientists, and drug development professionals, offering objective data on antibiotic performance, experimental methodologies, and the underlying mechanisms of action and resistance.
Executive Summary
Pseudomonas aeruginosa exhibits intrinsic resistance to many antibiotics, making treatment challenging. While certain cephalosporins are cornerstones of anti-pseudomonal therapy, the efficacy of others, such as this compound, is markedly limited. This guide synthesizes available data to clarify these differences.
Key Findings:
-
This compound: The available scientific literature indicates that this compound, a second-generation cephalosporin, does not possess clinically significant activity against Pseudomonas aeruginosa. This is reflected in the lack of comprehensive, comparative in vitro susceptibility data for this compound against this pathogen in recent studies.
-
Anti-Pseudomonal Cephalosporins: Third and fourth-generation cephalosporins, notably ceftazidime and cefepime, are recognized for their reliable activity against P. aeruginosa. These agents are frequently utilized in clinical settings to manage infections caused by this organism.
-
Resistance: The emergence of resistance to even potent anti-pseudomonal cephalosporins is a growing concern, driven by mechanisms such as β-lactamase production, efflux pump overexpression, and alterations in penicillin-binding proteins (PBPs).
Comparative In Vitro Activity
Due to the established lack of significant activity of this compound against P. aeruginosa, direct comparative studies featuring its Minimum Inhibitory Concentration (MIC) values alongside potent anti-pseudomonal cephalosporins are scarce. The following table summarizes representative MIC data for cephalosporins with known efficacy against P. aeruginosa.
| Cephalosporin | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Ceftazidime | 2 | 8 |
| Cefepime | 4 | 16 |
| Ceftolozane/Tazobactam | 0.5 | 2 |
| Ceftazidime/Avibactam | 2 | 4 |
*this compound is generally not tested against P. aeruginosa in large-scale surveillance studies due to its known lack of clinically relevant activity.
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values are compiled from various surveillance studies and may vary based on geographic location and isolate source.
Mechanism of Action: Cephalosporin Activity
Cephalosporins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.
The diagram above illustrates the pathway by which cephalosporins act. The antibiotic diffuses through porin channels in the outer membrane of P. aeruginosa to reach the periplasmic space. Here, it binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death.
Mechanisms of Resistance in P. aeruginosa
P. aeruginosa employs a variety of mechanisms to resist the effects of β-lactam antibiotics, including cephalosporins. Understanding these pathways is crucial for the development of new therapeutic strategies.
The primary mechanisms of resistance in P. aeruginosa include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, such as AmpC, which hydrolyze the β-lactam ring of the cephalosporin, rendering it inactive.
-
Active Efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the periplasmic space before it can reach its PBP targets.
-
Reduced Permeability: Modification or downregulation of outer membrane porin channels, which restricts the entry of the antibiotic into the cell.
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the cephalosporin to its target.
Experimental Protocols
The determination of in vitro activity of cephalosporins against P. aeruginosa is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative susceptibility testing.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Antibiotic Dilution Series: A serial two-fold dilution of the cephalosporin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow
In Vitro Showdown: Cefotiam vs. Cefmenoxime - A Comparative Analysis of Antibacterial Activity
A detailed in vitro comparison reveals nuances in the antibacterial potency of the third-generation cephalosporins, Cefotiam and Cefmenoxime. While both exhibit broad-spectrum activity, available data suggests Cefmenoxime may hold an edge in potency against certain key pathogens.
This guide provides a comprehensive overview of the in vitro activity of this compound and Cefmenoxime, presenting available comparative data, outlining experimental methodologies for assessing antibacterial efficacy, and visualizing the mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Executive Summary of In Vitro Activity
This compound and Cefmenoxime are both parenteral third-generation cephalosporin antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
While both drugs are effective against a range of Gram-positive and Gram-negative bacteria, in vitro studies indicate that Cefmenoxime often demonstrates superior potency. For instance, one study highlighted that the in vitro antibacterial activity of Cefmenoxime was superior to that of this compound against respiratory pathogens[1]. Another study provided specific Minimum Bactericidal Concentration (MBC) values against an Escherichia coli strain, with Cefmenoxime showing a lower MBC (0.125 µg/ml) compared to this compound (0.5 µg/ml), indicating greater potency[2][3].
Comparative Antibacterial Spectrum: MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Cefmenoxime against a variety of clinically relevant bacteria. MIC values, presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), are a standard measure of an antibiotic's in vitro potency.
Table 1: In Vitro Activity against Select Gram-Negative Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | This compound | - | - | - | [2] |
| Cefmenoxime | - | - | ≤0.12 - 8 | [4] | |
| Haemophilus influenzae | This compound | - | - | - | [3] |
| Cefmenoxime | - | - | 0.06 | [4] | |
| Klebsiella pneumoniae | This compound | - | - | - | |
| Cefmenoxime | ≤0.20 | - | ≤0.12 - 8 | [1][4] | |
| Enterobacter spp. | This compound | - | - | - | |
| Cefmenoxime | ≤0.20 | - | ≤0.12 - 8 | [1][4] | |
| Pseudomonas aeruginosa | This compound | - | - | - | |
| Cefmenoxime | - | 16 | >12.5 | [1][4] |
Table 2: In Vitro Activity against Select Gram-Positive Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | This compound | - | - | - | |
| Cefmenoxime | - | - | 4 | [4] | |
| Streptococcus pneumoniae | This compound | - | - | - | |
| Cefmenoxime | ≤0.20 | - | 0.015 | [1][4] | |
| Streptococcus pyogenes | This compound | - | - | - | |
| Cefmenoxime | - | - | 0.06 | [4] |
Note: A comprehensive side-by-side comparison with a broad range of isolates was not available in the reviewed literature. The data is compiled from multiple sources and should be interpreted with caution. Dashes indicate that specific data was not available in the cited sources.
Mechanism of Action: A Shared Pathway
Both this compound and Cefmenoxime belong to the beta-lactam class of antibiotics. Their mechanism of action is centered on the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Caption: Mechanism of action for this compound and Cefmenoxime.
Experimental Protocols: Determining In Vitro Activity
The in vitro activity of this compound and Cefmenoxime is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized suspension of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.
Conclusion
Both this compound and Cefmenoxime are effective broad-spectrum cephalosporins. However, the available in vitro data suggests that Cefmenoxime may exhibit greater potency against certain Gram-negative and Gram-positive pathogens. The choice between these two agents in a clinical or research setting should be guided by specific susceptibility data for the target organism, as well as other pharmacokinetic and pharmacodynamic considerations. Further head-to-head comparative studies with large panels of clinical isolates are warranted to provide a more definitive picture of their relative in vitro activities.
References
- 1. Laboratory evaluation of cefmenoxime: a new cephalosporin. In vitro and in vivo antibacterial activities and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of this compound, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance of Cefotiam with other β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of Cefotiam, a second-generation cephalosporin, with other β-lactam antibiotics. The data presented is intended to assist researchers in understanding the cross-resistance patterns and the spectrum of activity of this compound against various bacterial strains, including those with defined resistance mechanisms.
Quantitative Performance Comparison: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other β-lactam antibiotics against a range of Gram-negative and Gram-positive bacteria. The data is compiled from in-vitro studies utilizing the standardized agar dilution method. Lower MIC values indicate greater potency of the antibiotic against the tested organism.
Table 1: Comparative in-vitro activity of this compound and other β-Lactams against Enterobacteriaceae
| Bacterial Species | This compound (μg/mL) | Cefoperazone (μg/mL) | Cefoxitin (μg/mL) | Cefuroxime (μg/mL) | Cefazolin (μg/mL) |
| Escherichia coli | 0.25 | 0.25 | 4 | 4 | 4 |
| Klebsiella spp. | 0.12 | 0.5 | 8 | 2 | 2 |
| Proteus mirabilis | 1.56 | - | - | - | 25 |
| Enterobacter spp. | 1 | 1 | >128 | 16 | 16 |
Data compiled from studies utilizing agar dilution methodology. A dash (-) indicates data not available from the cited sources.[1]
Table 2: Comparative in-vitro activity of this compound and other β-Lactams against Staphylococcus aureus
| Bacterial Species | This compound (μg/mL) | Cefoperazone (μg/mL) | Cefazolin (μg/mL) |
| Staphylococcus aureus | 0.25 | 0.5 | 0.12 |
Data compiled from studies utilizing agar dilution methodology.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of antimicrobial susceptibility testing. The data presented in this guide was primarily generated using the agar dilution method, a standardized procedure for which the Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[2][3]
Agar Dilution Method (Based on CLSI M07 Standard)
1. Preparation of Antimicrobial Stock Solutions:
-
Antimicrobial powders are weighed accurately and dissolved in a suitable solvent to create a stock solution of a known concentration.
-
Serial two-fold dilutions of the stock solution are prepared in a sterile diluent (e.g., deionized water or broth).
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
A specific volume of each antimicrobial dilution is added to a defined volume of the molten agar to achieve the final desired concentrations.
-
The agar-antimicrobial mixture is poured into sterile petri dishes and allowed to solidify. A control plate without any antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
4. Inoculation of Agar Plates:
-
A standardized volume of the prepared bacterial inoculum is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same plate.
5. Incubation:
-
The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.
6. Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanisms of Resistance and Cross-Resistance
Cross-resistance between this compound and other β-lactam antibiotics is primarily mediated by two key mechanisms: the production of β-lactamase enzymes and alterations in the target penicillin-binding proteins (PBPs).[4][5][6]
β-Lactamase Production
β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The expression of these enzymes is a major factor in bacterial resistance.[6][7]
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes can hydrolyze a wide range of β-lactams, including third-generation cephalosporins. Bacteria producing ESBLs often exhibit cross-resistance to this compound and other cephalosporins.
-
AmpC β-Lactamases: These are typically chromosomally encoded cephalosporinases that can be induced to high levels of production, leading to resistance against many cephalosporins, including this compound.
Alteration of Penicillin-Binding Proteins (PBPs)
β-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.
-
Modification of PBP Target Sites: Mutations in the genes encoding PBPs can lead to a reduced affinity of the β-lactam antibiotic for its target. This alteration can result in resistance to a specific β-lactam or cross-resistance to multiple agents within the same class.
The interplay of these mechanisms determines the overall susceptibility profile of a bacterial strain to this compound and other β-lactams.
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for the Agar Dilution method.
Caption: Mechanisms of bacterial resistance to β-lactam antibiotics.
References
- 1. Cefoperazone and this compound--two new cephalosporins: an in-vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to beta-lactams in some common Gram-negative bacteria causing nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmpt.ca [cmpt.ca]
- 7. The activity of this compound on beta-lactamase-producing bacteria in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Cefotiam and Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two parenteral cephalosporin antibiotics, Cefotiam and Cefotaxime. The information presented is collated from various experimental studies to offer an objective analysis of their absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and Cefotaxime, providing a clear side-by-side comparison of their quantitative data.
Table 1: General Pharmacokinetic Parameters
| Parameter | This compound | Cefotaxime |
| Administration Routes | Intravenous, Intramuscular[1][2] | Intravenous, Intramuscular[3][4] |
| Bioavailability (IM) | ~60%[5][6] | Appreciable, peak concentrations within 30 mins[3] |
| Protein Binding | ~40%[5][7] | 35-45%[8] |
| Elimination Half-life | ~1 hour[5][7] | ~1 hour (Parent Drug)[9][10] |
| ~1.5 hours (Desacetylcefotaxime)[9] | ||
| Primary Excretion Route | Renal[1][7] | Renal[3][9] |
Table 2: Dosing and Elimination Details
| Parameter | This compound | Cefotaxime |
| Metabolism | Largely stable against hepatic metabolism[7] | Metabolized to active (desacetylcefotaxime) and inactive metabolites[10][11] |
| Urinary Excretion | 50-70% as unchanged drug[7] | 40-60% as unchanged drug, 24% as active metabolite[3] |
| Dose Dependency | Pharmacokinetics are dose-dependent (non-linear for doses >1g)[12] | Pharmacokinetics are linear and dose-independent for doses up to 2g[8] |
Experimental Protocols
Detailed methodologies for the determination of the pharmacokinetic parameters cited above are crucial for the interpretation and replication of findings. Below are representative experimental protocols synthesized from the literature.
Protocol 1: Pharmacokinetic Study of Intravenously Administered this compound in Healthy Volunteers
-
Study Design: A crossover study was conducted with eight healthy adult volunteers.[13] Doses of 0.5 g, 1.0 g, and 2.0 g of this compound were administered as intravenous infusions over a 15-minute period.[13] In a separate double crossover study with another eight volunteers, 1.0 g and 2.0 g doses were infused over 30 and 60 minutes.[13]
-
Sample Collection: Blood samples were collected at regular intervals to determine serum concentrations. The urinary excretion of this compound was monitored, with most of the drug being excreted within 4 hours of administration.[13]
-
Analytical Method: The concentrations of this compound in plasma and urine were determined using high-pressure liquid chromatographic (HPLC) procedures.[14] Plasma concentration-time data were fitted to a three-exponential equation for intravenous administration.[14]
Protocol 2: Pharmacokinetic Study of Intramuscularly and Intravenously Administered Cefotaxime in Healthy Volunteers
-
Study Design: Pharmacokinetic parameters were determined in studies involving approximately 200 healthy volunteers.[15] Single-dose studies with doses up to 2 g were conducted, as well as multiple-dose studies with administration of up to 1 g every 6 hours for 14 days.[8][15]
-
Sample Collection: Serum and urine samples were collected to measure the concentrations of Cefotaxime and its metabolites.[8]
-
Analytical Method: High-performance liquid chromatography (HPLC) was used for the analysis of Cefotaxime and its primary active metabolite, desacetylcefotaxime, in physiological fluids.[7] For serum samples, proteins were removed by mixing with a chloroform-acetone solution, followed by freeze-drying of the aqueous phase, reconstitution in the mobile phase, and analysis on a reversed-phase column with UV detection at 262 nm.[7] Urine samples were analyzed directly after centrifugation.[7]
Visualizing Pharmacokinetic Pathways
The following diagrams, generated using the DOT language, illustrate key aspects of the pharmacokinetic pathways of this compound and Cefotaxime.
Caption: Pharmacokinetic workflow of this compound.
Caption: Pharmacokinetic workflow of Cefotaxime.
Comparative Discussion
This compound and Cefotaxime, both third-generation cephalosporins, exhibit several key differences in their pharmacokinetic profiles that are important for clinical application and drug development.
Absorption and Bioavailability: Both antibiotics are administered parenterally due to poor oral bioavailability.[1] this compound has a reported intramuscular bioavailability of approximately 60%.[5][6] Cefotaxime is also rapidly absorbed after intramuscular injection, with peak serum concentrations achieved within 30 minutes.[3]
Distribution: Both drugs exhibit similar protein binding, around 40% for this compound and 35-45% for Cefotaxime.[7][8] this compound is noted for its excellent solubility, leading to a higher apparent volume of distribution compared to many other cephalosporins and achieving high concentrations in various tissues and fluids.[7] Cefotaxime is also widely distributed into body tissues and fluids.[3]
Metabolism: A significant distinguishing feature is their metabolic fate. This compound is remarkably stable against hepatic metabolism and is primarily eliminated in its unchanged form.[7] In contrast, Cefotaxime is metabolized in the liver to an active metabolite, desacetylcefotaxime, which contributes to its overall antibacterial effect, as well as other inactive metabolites.[10][11] The half-life of desacetylcefotaxime is slightly longer than that of the parent compound.[9]
Excretion: The primary route of elimination for both antibiotics is renal.[3][7] A substantial portion of a this compound dose (50-70%) is recovered as the unchanged drug in the urine.[7] For Cefotaxime, both the parent drug (40-60%) and its active metabolite (24%) are excreted in the urine.[3]
Dose Linearity: The pharmacokinetics of this compound are linear only for doses lower than 1g, exhibiting dose-dependent characteristics at higher doses.[7][12] Conversely, Cefotaxime's pharmacokinetics are linear and dose-independent for doses up to 2g.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of cefotaxime in patients with normal and reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of this compound in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study on Isomeric Impurities in this compound Hydrochloride [frontiersin.org]
- 7. Determination of cefotaxime and desacetylcefotaxime in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated high-performance liquid chromatographic method for the simultaneous determination of this compound and delta 3-cefotiam in human plasma using column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics of cephalexin, cefaclor, cefadroxil, and CGP 9000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Cefotiam's Efficacy Against Staphylococcus aureus: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cefotiam's antibacterial activity against Staphylococcus aureus, benchmarked against other common antibiotics. The following sections detail its mechanism of action, comparative in vitro efficacy, and the standardized methodologies used for its evaluation.
This compound, a second-generation cephalosporin, demonstrates notable bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1][2][3]
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key indicator of an antibiotic's potency. The following table summarizes the MIC50 and MIC90 values for this compound and two comparator antibiotics, Cefazolin (a first-generation cephalosporin) and Vancomycin (a glycopeptide), against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA). These values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | S. aureus (unspecified strains) | - | - | 0.5 - 1.0[4] |
| MRSA | - | - | 100 - 1600 | |
| Cefazolin | MSSA | 0.5 | 2 | - |
| MRSA | 64[5] | 256[5] | - | |
| Vancomycin | MSSA | 1 | 1.5 | - |
| MRSA | 1[6] | 1.5 - 2[6] | 0.38 - 2.0[6] |
Note: Directly comparable MIC50 and MIC90 values for this compound against distinct MSSA and MRSA populations were not available in the reviewed literature. The provided range for this compound against unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.
Mechanism of Action: Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the synthesis of the bacterial cell wall.
Caption: this compound's mechanism of action against S. aureus.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized procedure crucial for assessing antibiotic efficacy. The Broth Microdilution Method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Broth Microdilution Method for Staphylococcus aureus
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of S. aureus from a non-inhibitory agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and comparator antibiotics in CAMHB in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the test organism.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Experimental Workflow
The following diagram outlines the typical workflow for determining the antibacterial efficacy of a compound like this compound against Staphylococcus aureus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro antimicrobial activity of cefotaxime, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
A Comparative Guide to the In Vitro Susceptibility of Clinical Isolates to Cefotiam and Ceftriaxone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro susceptibility of various clinical bacterial isolates to two cephalosporin antibiotics: Cefotiam and Ceftriaxone. The data presented is compiled from available research to assist in understanding the potential efficacy of these antimicrobial agents against common pathogens.
Executive Summary
This compound, a second-generation cephalosporin, and Ceftriaxone, a third-generation cephalosporin, are both crucial in the clinical management of bacterial infections. While direct comparative studies across a wide range of clinical isolates are limited, this guide synthesizes available data to offer insights into their respective in vitro activity. The information herein is intended to support research and development efforts in the field of infectious diseases.
Comparative In Vitro Susceptibility Data
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | This compound | - | - | 0.5 | - | [1] |
| Ceftriaxone | - | - | 0.06 | 95% | [1][2] | |
| Staphylococcus aureus | Ceftriaxone | - | - | - | 96.1% | [2] |
| Klebsiella pneumoniae | Ceftriaxone | - | 16 | - | 89.4% | [2][3] |
| Pseudomonas aeruginosa | Ceftriaxone | - | - | - | 92.7% | [2] |
| Salmonella typhi | Ceftriaxone | - | - | - | 87.2% | [2] |
| Proteus mirabilis | Ceftriaxone | - | - | - | 83.8% | [2] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MBC is the minimum bactericidal concentration. A hyphen (-) indicates that the data was not available in the cited sources. The susceptibility percentages for Ceftriaxone are from a study by Aslam et al. (2011)[2].
Experimental Protocols
The following are detailed methodologies for key experiments cited in antimicrobial susceptibility testing, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared. Typically, 3-5 well-isolated colonies from an overnight culture on non-selective agar are transferred to a suitable broth medium. The broth is incubated until it achieves a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[6]
-
Dilution Series: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Disk Diffusion Method
This method is used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[7]
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[8]
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.[8]
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-24 hours.[9]
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is then compared to established breakpoint criteria to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[8]
Visualizations
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
Caption: Simplified mechanism of action for beta-lactam antibiotics.
References
- 1. Comparative efficacy of this compound, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi [intertekinform.com]
A Comparative Analysis of Cefotiam and Ceftazidime Efficacy Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent cephalosporin antibiotics, Cefotiam and Ceftazidime, against a range of clinically significant Enterobacteriaceae. The following sections present quantitative in vitro susceptibility data, comprehensive experimental methodologies, and visual representations of the mechanism of action and experimental workflows to facilitate a thorough understanding of their respective antibacterial profiles.
In Vitro Susceptibility Data
The in vitro activity of this compound and Ceftazidime against various Enterobacteriaceae is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values are the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity of this compound against Enterobacteriaceae (MIC in µg/mL)
| Bacterial Species | No. of Isolates | MIC Range | MIC50 | MIC90 |
| Escherichia coli | 36 | 4 - 512 | - | - |
| Klebsiella spp. | - | - | - | - |
| Proteus mirabilis | 1 | - | 1.56 | - |
| Enterobacter spp. | 36 | 4 - 512 | - | - |
Note: Comprehensive and recent MIC50/MIC90 data for this compound against a broad range of Enterobacteriaceae is limited in recently published literature. The data presented is based on available studies, which may be older or have a more limited scope.
Table 2: Comparative In Vitro Activity of Ceftazidime against Enterobacteriaceae (MIC in µg/mL)
| Bacterial Species | No. of Isolates | MIC Range | MIC50 | MIC90 | Reference |
| Escherichia coli | 3,854 | - | ≤0.25 | 1 | [1] |
| Klebsiella pneumoniae | 1,670 | - | ≤0.25 | 2 | [1] |
| Proteus mirabilis | - | - | - | - | - |
| Enterobacter cloacae | 147 | ≤1 - ≥128 | ≤1 | ≥128 | [2] |
| All Enterobacteriaceae | 36,380 | - | 0.12 | 0.25 |
Mechanism of Action
Both this compound and Ceftazidime are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in their mechanism of action are:
-
Penetration of the Bacterial Cell Wall : As gram-negative bacteria, Enterobacteriaceae possess an outer membrane that can be a barrier to antibiotics. Cephalosporins like this compound and Ceftazidime can traverse this membrane through porin channels.
-
Binding to Penicillin-Binding Proteins (PBPs) : Once in the periplasmic space, these antibiotics covalently bind to and inactivate Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.
-
Inhibition of Peptidoglycan Synthesis : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and stability of the cell wall.
-
Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Cefotiam Disposal Procedures
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Cefotiam, a cephalosporin antibiotic used in laboratory research, requires specific disposal procedures due to its potential hazards.[1][2] Adherence to these guidelines is not only a matter of best practice but also a legal requirement, with disposal needing to comply with local, state, and federal regulations.[1][3]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[1][4][5] In case of accidental contact, wash the affected skin with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]
This compound is harmful if swallowed and is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[6][7][8]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the safe disposal of this compound and its contaminated materials.
-
Containment of Spills: In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1][2]
-
Absorption of Liquid Waste: Absorb this compound solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2]
-
Collection of Contaminated Materials: Carefully collect the absorbed material and any other contaminated items (e.g., personal protective equipment, paper towels) into a suitable, labeled waste container.[5]
-
Decontamination of Surfaces: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing them with alcohol.[1][2]
-
Packaging and Labeling: Securely seal the waste container and label it clearly as hazardous or pharmaceutical waste, in accordance with your institution's and local regulations.
-
Final Disposal: The primary recommended method for the final disposal of this compound waste is high-temperature incineration.[3][9] This should be carried out in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances.[3]
Summary of this compound Disposal Recommendations
| Parameter | Recommendation | Source |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [1][4][5] |
| Spill Management | Contain the spill, absorb with inert material, and decontaminate surfaces with alcohol. | [1][2] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. | [6][7][8] |
| Recommended Disposal Method | High-temperature incineration by a licensed hazardous waste disposal company. | [3][9] |
| Container Disposal | Empty containers should be taken to an approved waste handling site for recycling or disposal. | [4] |
| Regulatory Compliance | All disposal must be in accordance with local, state, and federal regulations. | [1][3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. dykema.com [dykema.com]
- 8. epa.gov [epa.gov]
- 9. agriscigroup.us [agriscigroup.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
